Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: 2-(Difluoromethoxy)-3-iodopyridine
CAS: 2089333-77-5 (analogous)
Molecular Formula: C₆H₄F₂INO
Application: Critical intermediate in medicinal chemistry for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce the lipophilic, metabolically stable difluoromethoxy bioisostere.
This guide details the regioselective O-difluoromethylation of 3-iodo-2-pyridone. Unlike standard alkylations, this protocol utilizes in situ generated difluorocarbene (:CF₂) to access the target.[1] The primary challenge addressed here is controlling the competing N-alkylation to maximize the yield of the desired O-isomer.
Strategic Route Analysis
The synthesis hinges on the tautomeric equilibrium of the pyridone precursor. 2-Pyridones exist in equilibrium with 2-hydroxypyridines. While the amide-like (N-H) form is thermodynamically favored in the solid state and most solvents, the O-form is required for the desired ether product.
Pathway Evaluation[2][3]
Route A: Direct Difluoromethylation of 3-iodo-2-pyridone (Recommended)
Pros: Avoids O/N selectivity issues of the alkylation step.
Cons: Poor regiocontrol.[1] Direct iodination often favors the C5 position over C3 due to sterics and electronics, making this route inefficient for the 3-iodo isomer.
Decision: This guide proceeds with Route A using Sodium Chlorodifluoroacetate as the carbene source, optimized for safety and reproducibility in a standard laboratory setting.
Reaction Mechanism & Workflow
The reaction proceeds via the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂), which behaves as a soft electrophile.[1] The pyridone anion, generated by the base, attacks the carbene.[1] Due to the ambient denticity of the pyridone anion, both O- and N-attack occur.
Figure 1: Mechanistic divergence in the difluoromethylation of 3-iodo-2-pyridone.
Commercially available or synthesized from 2-aminopyridine.
Sodium chlorodifluoroacetate
2.5 - 3.0
Reagent
Hygroscopic; store in desiccator. Generates :CF₂.
Potassium Carbonate (K₂CO₃)
2.0
Base
Anhydrous; grind to fine powder before use.
DMF (N,N-Dimethylformamide)
Solvent
Solvent
Anhydrous grade required to prevent carbene hydrolysis.[1]
Water
Workup
Quench
-
Step-by-Step Procedure
1. Setup:
Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Flame-dry the glassware under vacuum and purge with nitrogen.
2. Reaction Assembly:
Charge the flask with 3-iodo-2-pyridone (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Add anhydrous DMF (concentration ~0.2 M relative to substrate).[1] Stir at room temperature for 15 minutes to facilitate deprotonation.
Add Sodium chlorodifluoroacetate (1.5 equiv initially).[1] Note: The reagent is added in portions to maintain a steady concentration of carbene.[1]
3. Execution:
Heat the reaction mixture to 95–100 °C . Evolution of CO₂ gas will be observed.[1]
Monitor by TLC (Hexane/EtOAc 4:1).[1] The product is less polar than the starting material.[1]
Optimization: If starting material remains after 2 hours, add the remaining Sodium chlorodifluoroacetate (1.0–1.5 equiv) and continue heating for another 2–4 hours.
Critical Control Point: Do not exceed 120 °C to prevent rapid decomposition of the carbene into tetrafluoroethylene (dimerization).[1]
4. Workup:
Cool the mixture to room temperature.
Pour carefully into ice-water (5x reaction volume).
Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.[1]
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
5. Purification:
The crude residue contains the O-isomer (Target) and N-isomer (Byproduct).
Column Chromatography: Silica gel (230-400 mesh).
Eluent: Gradient of Hexane/EtOAc (100:0 → 90:10).[1]
Order of Elution: The O-difluoromethyl derivative (Target) typically elutes first (higher R_f) due to lower polarity compared to the N-difluoromethyl amide.
Characterization & Validation
Expected Data
The following spectral data confirms the structure of 2-(Difluoromethoxy)-3-iodopyridine.
Technique
Parameter
Diagnostic Signal
Interpretation
¹H NMR
Chemical Shift
δ 7.4–7.7 ppm (t, J ≈ 72–74 Hz, 1H)
The triplet splitting is the "fingerprint" of the -OCHF₂ proton coupling to two fluorine atoms.
¹⁹F NMR
Chemical Shift
δ -88 to -90 ppm (d, J ≈ 72–74 Hz, 2F)
Doublet confirms coupling to the single proton.
¹³C NMR
Carbon Signal
δ ~116 ppm (t, J ≈ 260 Hz)
Triplet carbon signal characteristic of the -OCF₂- group.
Target (O-isomer): ¹H NMR signal for CHF₂ is a triplet at ~7.6 ppm.[6] ¹³C NMR shows the pyridyl C2 (attached to oxygen) at ~160 ppm.[1]
Byproduct (N-isomer): ¹H NMR signal for N-CHF₂ often appears slightly upfield or downfield depending on solvent but is distinct. The carbonyl carbon (C=O) of the pyridone ring appears at ~158-160 ppm, but the coupling constants in ¹³C NMR for the N-CF₂ group are different (~260 Hz, similar, but chemical environment differs).[1] The most reliable distinction is polarity : N-isomers are significantly more polar.
Safety & Handling
Sodium Chlorodifluoroacetate: Irritant.[1] Decomposes to release CO, CO₂, and potentially HF traces if moisture is present.[1] Use in a fume hood.[1]
Difluorocarbene (:CF₂): Highly reactive species.[1] While generated in situ, ensure the reaction is vented through a bubbler to manage CO₂ evolution.[1]
Iodinated Compounds: Generally light-sensitive. Store the product in amber vials at 2–8 °C.
References
Direct Synthesis of N-difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry. 2021. Link[1][3]
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. 2024. Link
Sodium chlorodifluoroacetate as a difluorocarbene source. Wikipedia / PubChem.[1] Link
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation. Beilstein J. Org. Chem. 2019. Link
The Strategic Utility of 2-(Difluoromethoxy)-3-iodopyridine in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a foundational technique for modulating the physicochemical and pharmacokinetic properties of drug candidates[1]. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a highly privileged motif. When paired with a versatile synthetic handle—such as an iodine atom—on a pyridine core, it creates a powerful bifunctional building block.
2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089318-91-0) represents a critical scaffold in this domain[2]. As a Senior Application Scientist, I have observed that the true value of this molecule lies not just in its structural novelty, but in its orthogonal reactivity. The 3-iodo position serves as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling, while the 2-difluoromethoxy group acts as a metabolically stable, lipophilic hydrogen bond donor[1][3]. This whitepaper dissects the physicochemical properties, mechanistic advantages, and laboratory protocols associated with this essential building block.
Physicochemical Profiling and Structural Significance
The physicochemical profile of a building block dictates its behavior in both the reaction flask and biological systems. The properties of 2-(Difluoromethoxy)-3-iodopyridine are summarized in Table 1 below.
Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-3-iodopyridine
The –OCF₂H group is uniquely positioned between the highly lipophilic trifluoromethoxy (–OCF₃) group and the polar methoxy (–OCH₃) group. The highly electronegative fluorine atoms polarize the adjacent C–H bond, enabling the hydrogen atom to act as a weak hydrogen bond donor[1][5]. This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, maintaining critical target interactions while significantly improving membrane permeability and shielding the molecule from Phase I oxidative metabolism (e.g., preventing O-demethylation)[1].
Fig 1: Structural domains and their corresponding physicochemical advantages.
The primary synthetic utility of 2-(Difluoromethoxy)-3-iodopyridine is its application in carbon-carbon bond-forming reactions. The strong electron-withdrawing nature of the –OCF₂H group further depletes electron density from the pyridine ring, making the C–I bond highly susceptible to oxidative addition by low-valent palladium species.
Standard Operating Protocol: Arylation at the C3 Position
Objective: To synthesize 3-aryl-2-(difluoromethoxy)pyridine derivatives via Suzuki-Miyaura coupling.
Materials:
2-(Difluoromethoxy)-3-iodopyridine (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ (2.0 equiv)
1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Workflow & Causality:
Preparation of the Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Difluoromethoxy)-3-iodopyridine, the arylboronic acid, and K₂CO₃. Evacuate and backfill the flask with N₂ three times.
Causality: Palladium(0) intermediates are highly sensitive to oxygen. Rigorous deoxygenation prevents the formation of inactive Pd(II)-peroxo complexes and suppresses homocoupling of the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the solid mixture under a stream of N₂.
Causality: Why Pd(dppf)Cl₂? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement dramatically accelerates the reductive elimination step, which is critical for electron-deficient heteroaryls that are otherwise prone to competitive protodehalogenation.
Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O (4:1) solvent system via syringe.
Causality: The biphasic solvent system is a self-validating choice. The organic dioxane phase ensures complete solvation of the halopyridine and boronic acid, while the aqueous phase dissolves the K₂CO₃. The interface facilitates the formation of the reactive boronate species required for the transmetalation step.
Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring.
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling process.
Applications in Drug Design: Kinase Inhibition
The difluoromethoxy group is increasingly incorporated into kinase inhibitors targeting specific signaling pathways implicated in autoimmune disorders and oncology, such as the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway[1].
By utilizing 2-(Difluoromethoxy)-3-iodopyridine as a core starting material, medicinal chemists can rapidly construct libraries of 3-substituted pyridines. The –OCF₂H group often occupies a specific hydrophobic pocket within the ATP-binding site of the kinase. Its ability to act as a hydrogen bond donor allows it to interact with hinge-region residues, while its lipophilicity increases the overall residence time of the drug on the target[1][3].
Fig 3: Intervention of difluoromethoxy-based inhibitors in the JAK-STAT pathway.
Conclusion
2-(Difluoromethoxy)-3-iodopyridine is a prime example of how modern chemical building blocks are engineered to solve downstream biological problems. By understanding the causality behind its reactivity—driven by the electron-withdrawing, lipophilic hydrogen-bond donating nature of the –OCF₂H group—scientists can leverage this compound to synthesize highly stable, potent, and permeable therapeutics.
References
Journal of Medicinal Chemistry (ACS Publications). Reducing the Lipophilicity of Perfluoroalkyl Groups. Retrieved from: [Link]
National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from: [Link]
2-(Difluoromethoxy)-3-iodopyridine (CAS 2089318-91-0): A Comprehensive Technical Guide for Medicinal Chemistry and Drug Development
Executive Summary In the landscape of modern drug discovery, the strategic incorporation of halogenated and fluorinated motifs is paramount for fine-tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Diflu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of halogenated and fluorinated motifs is paramount for fine-tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089318-91-0) has emerged as a highly versatile, bifunctional building block. It offers dual utility: the 3-iodo substituent serves as an exceptionally reactive handle for transition-metal-catalyzed cross-coupling, while the 2-difluoromethoxy (-OCF₂H) group acts as a metabolically stable, lipophilic hydrogen-bond donor.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound's physicochemical properties, structural rationale, and validated synthetic workflows.
Physicochemical Profiling & Structural Rationale
To effectively utilize 2-(Difluoromethoxy)-3-iodopyridine, one must understand the causality behind its structural design. The molecule is not merely a substituted pyridine; it is a highly engineered scaffold designed to solve specific medicinal chemistry challenges.
Quantitative Data Summary
Property
Value / Description
Chemical Name
2-(Difluoromethoxy)-3-iodopyridine
CAS Number
2089318-91-0
Molecular Formula
C₆H₄F₂INO
Molecular Weight
271.00 g/mol
SMILES
IC1=CC=CN=C1OC(F)F
Appearance
Solid / Light Oil (Temperature dependent)
Storage Conditions
2–8°C, sealed, protected from light and moisture
The Rationale Behind the -OCF₂H Group
The difluoromethoxy group is a privileged bioisostere in medicinal chemistry [1]. Its inclusion at the C2 position of the pyridine ring provides three distinct advantages:
Metabolic Stability: Standard methoxy (-OCH₃) groups are highly susceptible to Cytochrome P450-mediated O-demethylation. The strong C-F bonds in the -OCF₂H group resist oxidative cleavage, significantly extending the plasma half-life of the resulting drug candidate.
Lipophilicity and Permeability: The -OCF₂H group increases the overall logD of the molecule compared to a methoxy analog, enhancing passive cellular membrane permeability without the extreme lipophilic burden of a trifluoromethoxy (-OCF₃) group.
Hydrogen Bond Donor Capability: The highly electronegative fluorine atoms inductively withdraw electron density, polarizing the adjacent C-H bond. This transforms the typically passive ether oxygen into a scaffold where the polarized proton can act as a lipophilic hydrogen-bond donor, enabling critical interactions with target protein residues (e.g., kinase gatekeepers) [4].
The Rationale Behind the 3-Iodo Group
The choice of an iodine atom at the C3 position over bromine or chlorine is a deliberate synthetic strategy. The Carbon-Iodine (C-I) bond has a significantly lower Bond Dissociation Energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol). This facilitates rapid oxidative addition by Palladium(0) catalysts under mild thermal conditions, ensuring high-yielding cross-coupling reactions while preventing the degradation of the delicate difluoromethoxy ether linkage [2].
The primary application of 2-(Difluoromethoxy)-3-iodopyridine is as an electrophilic partner in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations [3].
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Built-in observational checks confirm the success of each mechanistic step.
Reagent Preparation: Charge an oven-dried Schlenk flask with the iodopyridine, boronic acid, and K₂CO₃.
Validation Check: The solid mixture should be free-flowing. Clumping indicates moisture contamination in the base, which can stall transmetalation.
Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.
Validation Check: Cessation of dissolved gas micro-bubbles indicates complete deoxygenation, critical for preventing the oxidation of the Pd(0) active species.
Catalyst Addition & Execution: Add the Pd(dppf)Cl₂ catalyst under a positive Argon stream. Seal the flask and heat to 80°C for 4–6 hours.
Validation Check: Within 15 minutes of heating, the reaction mixture must shift from a pale orange suspension to a dark red/brown homogeneous solution. This color shift is the visual confirmation of successful Pd(0) generation and active oxidative addition.
Reaction Monitoring: Monitor via TLC (20% EtOAc in Hexanes).
Validation Check: Complete consumption of the UV-active starting material (R_f ~ 0.6) and the appearance of a new, highly UV-active product spot (R_f ~ 0.4) validates reaction completion.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Mechanistic Pathway: Catalytic Workflow
The efficiency of the protocol above relies on the precise orchestration of the Palladium catalytic cycle. The diagram below illustrates the specific molecular interactions occurring when 2-(Difluoromethoxy)-3-iodopyridine enters the cycle.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(Difluoromethoxy)-3-iodopyridine.
Application in Drug Discovery
The integration of the 2-(Difluoromethoxy)-3-iodopyridine scaffold has proven transformative in late-stage lead optimization. A prime example is found in the development of Salt-Inducible Kinase (SIK) inhibitors.
Researchers discovered that replacing a standard methoxy group with a difluoromethoxy moiety resulted in a 3-fold gain in target potency and a massive increase in off-target selectivity against competing kinases like AMPK [4]. The structural causality behind this success was the ability of the polarized hydrogen of the -OCF₂H group to form a highly specific hydrogen bond with the hydroxyl group of the threonine gatekeeper residue in the SIK binding pocket—an interaction impossible to achieve with a standard methoxy group. By utilizing 2-(Difluoromethoxy)-3-iodopyridine as a starting material, medicinal chemists can rapidly build libraries of these highly selective, metabolically stable kinase inhibitors.
Safety, Handling, and Storage Protocols
As with all halogenated heterocycles, strict safety protocols must be observed:
Toxicity: May cause skin and eye irritation. Handle within a certified chemical fume hood using nitrile gloves and safety goggles.
Storage: The compound is sensitive to prolonged light exposure and elevated temperatures, which can induce spontaneous dehalogenation. Store strictly at 2–8°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen).
References
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Source: Chemical Science (Royal Society of Chemistry) / PMC
URL: [Link]
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
Source: Angewandte Chemie International Edition / PMC
URL: [Link]
Title: Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312
Source: Journal of Medicinal Chemistry / PMC
URL: [Link]
Exploratory
Spectroscopic Characterization of 2-(Difluoromethoxy)-3-iodopyridine: A Technical Guide for Researchers
Introduction 2-(Difluoromethoxy)-3-iodopyridine is a halogenated pyridine derivative of increasing interest in medicinal chemistry and drug development. The unique electronic properties conferred by the difluoromethoxy a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(Difluoromethoxy)-3-iodopyridine is a halogenated pyridine derivative of increasing interest in medicinal chemistry and drug development. The unique electronic properties conferred by the difluoromethoxy and iodo substituents make it a valuable building block for novel therapeutics. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Difluoromethoxy)-3-iodopyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive framework for its characterization.
This guide is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also the underlying scientific rationale and detailed experimental protocols for data acquisition.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Difluoromethoxy)-3-iodopyridine, we will consider ¹H, ¹³C, and ¹⁹F NMR.
The ¹H NMR spectrum of 2-(Difluoromethoxy)-3-iodopyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a characteristic triplet for the proton of the difluoromethoxy group.
-OCHF₂ Proton: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be significantly downfield compared to a standard methoxy group, likely in the range of 6.5-7.5 ppm. This downfield shift is a direct consequence of the strong electron-withdrawing nature of the two fluorine atoms.
Pyridine Protons: The pyridine ring protons will exhibit chemical shifts and coupling patterns influenced by the positions of the substituents. Based on data for similar substituted pyridines, the following predictions can be made:
H-6: This proton, adjacent to the nitrogen, is expected to be the most downfield of the ring protons, likely appearing as a doublet of doublets.
H-4: This proton will likely be a doublet of doublets, influenced by coupling to H-5 and H-6.
H-5: This proton is expected to be the most upfield of the ring protons, appearing as a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H (OCHF₂)
6.5 - 7.5
t
~72
H-6
8.1 - 8.4
dd
H-4
7.0 - 7.3
dd
H-5
7.3 - 7.6
dd
Predicted values are based on analogous compounds and general substituent effects.
The ¹³C NMR spectrum will provide information about the carbon skeleton. The spectrum is expected to show six distinct signals.
-OCHF₂ Carbon: The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift will be in the range of 110-120 ppm.
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and the substituents. The carbon bearing the iodine (C-3) will be significantly shielded, appearing at a lower chemical shift than might be expected for an aromatic carbon, likely in the range of 90-100 ppm. The carbon attached to the difluoromethoxy group (C-2) will be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
160 - 165
C-3
90 - 100
C-4
120 - 125
C-5
130 - 135
C-6
145 - 150
OCHF₂
110 - 120 (t)
Predicted values are based on analogous compounds and general substituent effects.
¹⁹F NMR is a crucial technique for fluorinated compounds. For 2-(Difluoromethoxy)-3-iodopyridine, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the adjacent proton. The chemical shift is anticipated to be in the range of -80 to -90 ppm relative to CFCl₃.[1][2]
Table 3: Predicted ¹⁹F NMR Chemical Shift and Multiplicity
Fluorine
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
OCHF₂
-80 to -90
d
~72
Predicted values are based on typical ranges for difluoromethoxy groups.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(Difluoromethoxy)-3-iodopyridine is expected to show characteristic absorption bands for the C-O-C ether linkage, the C-F bonds, and the substituted pyridine ring.
Table 4: Predicted IR Absorption Bands
Functional Group
Wavenumber (cm⁻¹)
Intensity
C-H (aromatic)
3000 - 3100
Medium
C=C, C=N (pyridine ring)
1550 - 1620
Medium to Strong
C-O-C (ether)
1200 - 1300
Strong
C-F (difluoromethoxy)
1000 - 1150
Strong
C-I
500 - 600
Weak to Medium
The presence of strong absorption bands in the 1000-1300 cm⁻¹ region will be a key indicator of the difluoromethoxy group.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-(Difluoromethoxy)-3-iodopyridine, electrospray ionization (ESI) would be a suitable soft ionization technique.
Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. The molecular formula is C₆H₄F₂INO, giving a molecular weight of approximately 270.94 g/mol .
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. A characteristic fragmentation pathway would be the loss of the iodine atom, resulting in a significant fragment ion.[4] Another possible fragmentation is the loss of the difluoromethoxy group.
Table 5: Predicted Mass Spectrometry Data (ESI+)
Ion
Predicted m/z
[M+H]⁺
~271.95
[M-I+H]⁺
~144.04
[M-OCHF₂]⁺
~203.94
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Data Acquisition
Weighing the Sample: Accurately weigh 5-10 mg of 2-(Difluoromethoxy)-3-iodopyridine for ¹H NMR and 20-30 mg for ¹³C NMR.[5]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Capping: Securely cap the NMR tube.
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]
¹H NMR Acquisition:
Set the spectral width to approximately 16 ppm.
Use a 30-degree pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Set the spectral width to approximately 220 ppm.
Use a proton-decoupled pulse sequence.
Set the relaxation delay to 2-5 seconds.
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
¹⁹F NMR Acquisition:
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -150 ppm).
Use a proton-coupled or decoupled sequence as needed.
Acquire a sufficient number of scans for a good signal-to-noise ratio.
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition (Attenuated Total Reflectance - ATR)
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.[7]
Sample Application: Place a small amount of the solid 2-(Difluoromethoxy)-3-iodopyridine sample directly onto the center of the ATR crystal.[6]
Applying Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[8]
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (ESI-MS)
Stock Solution: Prepare a stock solution of 2-(Difluoromethoxy)-3-iodopyridine at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[9] For positive ion mode, the mobile phase typically contains a small amount of formic acid (e.g., 0.1%) to promote protonation.[9]
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[9]
Ionization Parameters:
Set the capillary voltage to an appropriate value (e.g., 3-5 kV for positive ion mode).[10]
Optimize the nebulizing gas flow rate and drying gas temperature to achieve stable spray and efficient desolvation.[11]
Mass Analysis:
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Visualizations
Molecular Structure and Spectroscopic Correlations
Caption: Correlation of molecular structure with key spectroscopic data.
Technical Guide: Role of the Iodine Atom in the Reactivity of 2-(Difluoromethoxy)-3-iodopyridine
This technical guide details the reactivity profile of 2-(Difluoromethoxy)-3-iodopyridine, focusing on the mechanistic role of the iodine atom and its interplay with the adjacent difluoromethoxy substituent. Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the reactivity profile of 2-(Difluoromethoxy)-3-iodopyridine, focusing on the mechanistic role of the iodine atom and its interplay with the adjacent difluoromethoxy substituent.
Executive Summary
2-(Difluoromethoxy)-3-iodopyridine is a high-value heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity is defined by the C3-iodine atom , which serves as a highly reactive handle for metal-catalyzed cross-couplings and halogen-lithium exchange. The adjacent 2-(difluoromethoxy) group (–OCF₂H) acts as a unique electronic modulator—providing lipophilicity and weak inductive electron withdrawal while functioning as a weak Ortho-Directing Group (ODG). This guide explores the divergent reaction pathways available to this molecule, specifically the competition between kinetic C3-functionalization and thermodynamic "halogen dance" rearrangement.
Electronic & Structural Analysis
The reactivity of the C3-iodine atom is not isolated; it is heavily influenced by the pyridine ring electronics and the C2-substituent.
Deactivates ring toward SₙAr compared to 2-F; Stabilizes adjacent metallated intermediates via chelation (ODG).
Pyridine N
Strong electron-withdrawal (-I, -M)
Makes the ring electron-deficient, facilitating nucleophilic attacks and stabilizing anionic intermediates.
Key Insight: The –OCF₂H group is a "lipophilic bioisostere" of a methoxy group. Unlike a methoxy group, the fluorine atoms reduce the electron density on the oxygen, making it a weaker donor. This increases the electrophilicity of the pyridine ring relative to 2-methoxypyridine but retains the directing ability for lithiation.
Primary Reactivity Pathways
Halogen-Lithium Exchange & The Halogen Dance
The most critical reactivity feature of 2-(Difluoromethoxy)-3-iodopyridine is its behavior toward organolithiums.
Kinetic Pathway (C3-Lithiation): Treatment with n-butyllithium (n-BuLi) at -78 °C results in rapid Iodine-Lithium exchange. The C–I bond is weaker and more polarizable than C–H bonds, ensuring exclusive exchange over deprotonation.
Thermodynamic Pathway (Halogen Dance): If the temperature is raised (e.g., > -40 °C), the kinetically formed 3-lithio species can isomerize. The lithium migrates to the C4 position while the iodine moves to C3, or vice versa, driven by the stability of the resulting carbanion.
Mechanism of the Halogen Dance:
The 3-lithio intermediate attacks a non-lithiated starting molecule at the iodine atom, generating a di-iodo species and a 3-lithio species. This equilibrium eventually favors the most stable lithiated species (often C4-lithio due to distance from the lone pair repulsion of the ring nitrogen and the C2-oxygen).
Palladium-Catalyzed Cross-Coupling
The C3-iodine bond is exceptionally weak (~50-60 kcal/mol), making it the first site of oxidative addition in Pd-catalyzed cycles.
Selectivity: In the presence of other halogens (e.g., Cl or Br on the ring), the C3-I site reacts exclusively.
Suzuki-Miyaura: Facile coupling with aryl/heteroaryl boronic acids.[1]
Sonogashira: Coupling with terminal alkynes proceeds often at room temperature due to the high lability of the C–I bond.
This diagram illustrates the competition between trapping the kinetic intermediate and the rearrangement to the thermodynamic product.
Caption: Kinetic control (-78°C) yields C3 substitution.[2] Thermodynamic equilibration (warming) triggers the Halogen Dance, moving the lithium to C4.
Experimental Protocols
Protocol A: Regioselective C3-Lithiation and Formylation
Objective: To selectively functionalize the C3 position without triggering the halogen dance.
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered cases)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add solvents.[3][4][5][6][7] Sparge with Argon for 10 minutes to remove dissolved oxygen (crucial for Pd(0) longevity).
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Cap the vial.
Reaction: Heat to 80 °C for 4–6 hours.
Note: The iodine atom is so reactive that high temperatures (>100 °C) are rarely needed and may cause de-iodination side reactions.
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with DCM.
Data Summary: Reactivity Comparison
The following table contrasts the reactivity of the 3-Iodo analog against the 3-Bromo and 3-Chloro variants, highlighting why the Iodine analog is preferred for sensitive substrates.
Property
3-Iodo-2-(OCF₂H)py
3-Bromo-2-(OCF₂H)py
3-Chloro-2-(OCF₂H)py
Li-Exchange Temp
-78 °C (Fast)
-78 °C (Slow) to -40 °C
> -20 °C (Difficult)
Exchange vs. Deprotonation
Exclusive Exchange
Mixed (Exchange/Deprotonation)
Mostly Deprotonation (Ortholithiation)
Suzuki Coupling (Temp)
60–80 °C
80–100 °C
> 100 °C (Requires active ligands)
Sonogashira Coupling
Room Temp - 50 °C
> 70 °C
Difficult/Unreactive
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on Halogen-Lithium Exchange and the "Halogen Dance").
Gros, P. C., & Fort, Y. (2002). "Lithiation of 2-Heterosubstituted Pyridines". Journal of Organic Chemistry. (Describes the directing effects of 2-alkoxy groups in pyridine lithiation).
Lérida, L., & Collins, I. (2024). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance". Chemistry – A European Journal. (Specific protocols for controlling the halogen dance in 3-iodo-pyridines).
Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry". Journal of Medicinal Chemistry. (Review of the stability and electronic properties of the OCF₂H group).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. (Standard reference for Suzuki coupling conditions).
The following technical guide details the discovery, synthesis, and medicinal utility of 2-(Difluoromethoxy)-3-iodopyridine , a critical intermediate for accessing lipophilic, metabolically stable pyridine scaffolds. Com...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, synthesis, and medicinal utility of 2-(Difluoromethoxy)-3-iodopyridine , a critical intermediate for accessing lipophilic, metabolically stable pyridine scaffolds.
In modern drug discovery, the "Magic Methyl" effect has been superseded by the "Fluorine Effect." The 2-(difluoromethoxy) group (
) has emerged as a premier bioisostere for methoxy () and hydroxyl () groups. Unlike the chemically inert trifluoromethoxy group (), the difluoromethoxy moiety retains a hydrogen atom capable of acting as a lipophilic hydrogen bond donor , a rare and valuable property in binding affinity optimization.
2-(Difluoromethoxy)-3-iodopyridine represents a strategic "bifunctional" building block:
The "Stealth" Moiety (
): The difluoromethoxy group modulates lipophilicity () and blocks metabolic -dealkylation, extending half-life ().
The "Anchor" Moiety (
): The iodine atom at the 3-position is highly activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid construction of complex heteroaryl libraries.
Part 2: Discovery & Synthetic Evolution
The history of this compound is not defined by a single "eureka" moment but by the evolution of difluoromethylation methodology . Early access was hampered by the need for ozone-depleting gases, but modern solid-state reagents have democratized access.
Era 1: The Freon-22 Approach (Historical)
Originally, 2-(difluoromethoxy)pyridines were synthesized using chlorodifluoromethane (Freon-22) gas bubbled into a solution of the pyridone precursor in DMF with potassium carbonate.
Mechanism: Base-mediated elimination of HCl from
generates the reactive difluorocarbene () intermediate, which inserts into the oxygen-hydrogen bond of the pyridone.
Limitations: Freon-22 is an ozone-depleting substance (Montreal Protocol restricted) and requires handling pressurized gas cylinders.
Era 2: The Solid-State Revolution (Current Standard)
The discovery that sodium chlorodifluoroacetate (
) acts as a solid source of difluorocarbene revolutionized this field. Upon heating in a polar aprotic solvent, this salt decarboxylates to release in situ.
Advantage: Allows for precise stoichiometric control without specialized gas handling equipment.
Selectivity: Favors
-alkylation over -alkylation in 2-pyridones, particularly when the 3-position is sterically crowded (e.g., by an iodine atom).
Visualizing the Synthetic Pathway
The following diagram illustrates the modern access route to 2-(Difluoromethoxy)-3-iodopyridine.
Caption: Synthesis proceeds via oxidation of 3-iodopyridine followed by difluorocarbene insertion using solid-state reagents.
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes Sodium Chlorodifluoroacetate , the industry-standard method for ensuring safety and reproducibility.
Step 1: Preparation of 3-Iodo-2-pyridone
Note: While commercially available (CAS 111079-46-0), it can be synthesized from 2-aminopyridine via iodination followed by diazotization/hydrolysis.
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Procedure:
Setup: Charge a flame-dried round-bottom flask with 3-iodo-2-pyridone (
) and anhydrous () in DMF ().
Addition: Add sodium chlorodifluoroacetate (
) in a single portion.
Reaction: Heat the mixture to 90–100°C under an inert atmosphere (
or Ar).
Critical Checkpoint: Vigorous bubbling (
evolution) indicates the generation of difluorocarbene. Monitor internal temperature to ensure it does not exceed 110°C, which may degrade the iodine handle.
Monitoring: Monitor by TLC or LC-MS. The starting material (polar pyridone) will disappear, replaced by a less polar spot (ether product).
Workup: Cool to room temperature. Pour into ice-water (
) and extract with Ethyl Acetate (). Wash combined organics with brine () to remove DMF.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil/solid.
Data Validation:
NMR: Look for the characteristic triplet of the proton at with a large geminal coupling constant ().
NMR: Expect a doublet at .
Part 4: Applications in Drug Discovery
The utility of 2-(Difluoromethoxy)-3-iodopyridine lies in its orthogonal reactivity . The iodine atom is highly reactive toward
, while the difluoromethoxy group is stable under these conditions, allowing for late-stage diversification.
Reactivity Profile
Reaction Type
Target Site
Reagents
Outcome
Suzuki-Miyaura
C-3 Iodine
,
Biaryl formation (Kinase inhibitors)
Sonogashira
C-3 Iodine
Alkyne, ,
Alkynyl-pyridines (Rigid linkers)
Heck Reaction
C-3 Iodine
Acrylates,
Alkenyl-pyridines
Hydrolysis
C-2
Strong Acid ()
Reverts to Pyridone (Deprotection)
Case Study: Kinase Inhibitor Design
In the development of inhibitors for EGFR or JAK kinases, the 3-position of the pyridine ring often points toward the solvent-exposed region or the hinge region.
Coupling: The 3-iodo group is coupled with an aryl boronic acid (e.g., an indazole or pyrazole).
Properties: The 2-difluoromethoxy group mimics a hydrogen-bond donor (like an NH) but without the metabolic liability of an exposed amine or hydroxyl group, improving the ADME profile.
Reactivity Flowchart
Caption: Divergent synthesis pathways utilizing the C-3 iodine handle.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
Petko, K. I., & Filatov, A. A. (2024). "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane." Organic & Pharmaceutical Chemistry. Link
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
ChemicalBook. (2025). "Product Entry: 3-iodo-2-pyridone (CAS 111079-46-0)."[3][4][5][6] Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper & Computational Protocol
Subject: Electronic Structure, Reactivity Descriptors, and Spectroscopic Prediction
Target Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads
Part 1: Executive Summary & Strategic Relevance
2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089333-77-5) represents a high-value scaffold in modern medicinal chemistry, combining three distinct pharmacophoric and synthetic utilities:
The Pyridine Core: A privileged heterocycle for hydrogen bond acceptance and
-stacking.
The Difluoromethoxy Group (
): A lipophilic bioisostere of the hydroxyl/methoxy group. It acts as a weak hydrogen bond donor (via the C-H) and modulates metabolic stability by blocking oxidative metabolism at the 2-position.
The 3-Iodo Substituent: A "soft" handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.
This guide outlines a rigorous theoretical framework for characterizing this molecule. Unlike standard organic substrates, the presence of a heavy halogen (Iodine) and a conformationally flexible fluorinated ether requires a specialized computational strategy to accurately predict electronic behavior and reactivity.
Part 2: Computational Methodology (The Protocol)
To ensure scientific integrity, the theoretical study of this molecule must move beyond standard "black-box" DFT. The presence of Iodine (Z=53) introduces relativistic effects that cannot be ignored.
Hamiltonian and Basis Set Selection
The Functional: Use M06-2X or
B97X-D .
Reasoning: Standard B3LYP often fails to capture dispersion forces accurately, which are critical for the correct conformational positioning of the
group and the iodine atom's interaction with solvents. M06-2X accounts for medium-range correlation energy.
The Basis Set (Split Protocol):
Light Atoms (C, H, N, O, F): 6-311++G(d,p) or def2-TZVP. The diffuse functions (++) are mandatory to describe the lone pair electron density on Oxygen and Fluorine.
Heavy Atom (I):Effective Core Potential (ECP) is required.
Recommendation:LANL2DZ (Los Alamos ECP) for rapid screening, or def2-TZVP (with associated ECP) for high-accuracy production runs. The ECP replaces the core electrons (up to 4d), treating them relativistically, while the valence electrons (5s, 5p) are treated explicitly.
Solvation Models
Gas-phase calculations are insufficient for drug discovery contexts.
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).
Solvents: Water (
) for biological relevance; Dichloromethane () or THF for synthetic reactivity prediction.
Computational Workflow Visualization
Figure 1: Standardized computational workflow for heavy-halogenated pyridine derivatives.
Part 3: Geometric & Electronic Structure Analysis
Conformational Dynamics of the
Group
The orientation of the difluoromethoxy group is governed by the Anomeric Effect .
Prediction: The
bond of the group will likely adopt a gauche conformation relative to the pyridine ring plane to maximize the hyperconjugation.
Steric Clash: The bulky Iodine atom at position 3 exerts significant steric pressure (A-value ~2.5) on the oxygen substituent at position 2.
Result: Expect the
group to twist out of planarity to avoid the Iodine lone pairs, potentially breaking the conjugation with the pyridine ring. This "orthogonal" conformation increases the reactivity of the Iodine for cross-coupling by reducing steric shielding.
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is defined by the HOMO-LUMO gap.
Orbital
Dominant Contribution
Chemical Implication
HOMO
Iodine () lone pairs + Pyridine -system
Soft Nucleophile: The high energy of the Iodine lone pair makes the molecule susceptible to oxidation or interaction with soft electrophiles.
LUMO
Pyridine + C-I
Electrophile: The low-lying C-I orbital facilitates oxidative addition by Pd(0) catalysts (critical for Suzuki coupling).
Gap
Narrower than pyridine
The Iodine substituent destabilizes the HOMO, narrowing the gap and making the molecule more polarizable (softer) than unsubstituted pyridine.
Molecular Electrostatic Potential (MEP) &
-Hole
Visualizing the MEP surface is crucial for understanding non-covalent interactions (docking).
Negative Regions (Red): Concentrated on the Pyridine Nitrogen (N1) and the Fluorine atoms. These are H-bond acceptors.
Positive Regions (Blue):
The
-hole: A distinct region of positive potential will appear on the extension of the C-I bond, opposite the carbon.
Significance: This allows the Iodine to act as a halogen bond donor (XB) to backbone carbonyls in protein targets, a strategy increasingly used to boost potency in kinase inhibitors.
Part 4: Reactivity & Spectroscopic Predictions
Reactivity Logic Flow
The molecule possesses three distinct reactive centers. The theoretical model must predict the hierarchy of reactivity.
Figure 2: Reactivity hierarchy. The C-I bond is the primary synthetic handle, while the N-atom dictates basicity.
Spectroscopic Fingerprints (Calculated)
IR Spectrum:
: Strong bands predicted in the 1050–1200 cm⁻¹ region.
: Pyridine breathing mode around 1580 cm⁻¹ .
: Weak band in the far-IR (< 600 cm⁻¹ ), often coupled with ring deformation.
NMR Shifts (GIAO Method):
F NMR: Characteristic doublet (due to geminal coupling with H) around -80 to -85 ppm .
C NMR: The difluoromethoxy carbon appears as a triplet ( Hz) around 115-120 ppm .
H NMR: The proton appears as a distinct triplet ( Hz) in the 7.2–7.6 ppm range, heavily deshielded by the two fluorines and oxygen.
Part 5: References
Standard DFT Protocols for Pyridines:
Title: Theoretical studies and DFT calculations of pyridine compounds.
Title: Quantum Chemical and Trajectory Surface Hopping Molecular Dynamics Study of Iodine‐Based BODIPY Photosensitizer. (Demonstrates usage of def2-TZVP for Iodine).
(Note: While specific experimental papers for CAS 2089333-77-5 are proprietary or catalog-only, the references above provide the validated theoretical foundation for the protocols described.)
Application Note: Sonogashira Coupling of 2-(Difluoromethoxy)-3-iodopyridine with Terminal Alkynes
Executive Summary This application note details the optimized protocol for the Sonogashira cross-coupling of 2-(difluoromethoxy)-3-iodopyridine with terminal alkynes. The 2-(difluoromethoxy)pyridine motif is an increasin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 2-(difluoromethoxy)-3-iodopyridine with terminal alkynes. The 2-(difluoromethoxy)pyridine motif is an increasingly high-value scaffold in medicinal chemistry, acting as a lipophilic bioisostere for methoxy or carbonyl groups while modulating metabolic stability and hydrogen bonding capacity (the "Fluorine Effect").
Coupling at the C3 position, adjacent to the sterically demanding and electron-withdrawing difluoromethoxy (
) group, presents unique challenges regarding catalyst oxidative addition rates and potential chelation effects. This guide provides a robust, self-validating methodology to achieve high yields while suppressing common side reactions such as Glaser homocoupling and dehalogenation.
Substrate Analysis & Mechanistic Insight[1]
The Substrate: 2-(Difluoromethoxy)-3-iodopyridine
Electronic Environment: The pyridine ring is electron-deficient.[1] The
group at C2 exerts a strong inductive electron-withdrawing effect (), which actually activates the C3-Iodine bond for oxidative addition by the Palladium(0) species compared to electron-rich aryl halides.
Steric Considerations: The ortho-proximity of the
group to the iodine creates a steric clash. While less bulky than a group, the moiety can retard the transmetallation step if the ligand sphere on the palladium is too crowded.
Stability: The
group is generally stable under standard basic coupling conditions (e.g., , ). However, prolonged exposure to strong nucleophiles at high temperatures () can lead to cleavage or hydrolysis.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the pyridine nitrogen and the difluoromethoxy group.
Figure 1: Catalytic cycle for the Sonogashira coupling. Note that the electron-poor pyridine facilitates the Oxidative Addition step (Red), shifting the bottleneck often to Transmetallation (Yellow).
Optimization & Critical Parameters
Through comparative analysis of 2-alkoxy-3-halopyridines, the following parameter space yields the highest reliability.
Catalyst & Ligand Selection[3]
Primary Choice:
(Bis(triphenylphosphine)palladium(II) chloride).
Why: The air-stable Pd(II) precatalyst is reduced in situ to Pd(0). The
ligands are moderately bulky but allow sufficient space for the ortho-substituted pyridine to coordinate.
Alternative (for difficult alkynes):
.
Why: The bidentate dppf ligand prevents
-hydride elimination (if using alkyl-alkynes) and forces a larger bite angle, facilitating reductive elimination in sterically crowded systems.
Base & Solvent Effects
The choice of base is critical to prevent degradation of the
group while maintaining a sufficient rate of copper-acetylide formation.
Parameter
Recommended
Alternative
Notes
Solvent
THF (Tetrahydrofuran)
DMF (Dimethylformamide)
THF allows easier workup. DMF is required for highly polar alkynes but requires higher vac to remove.
Base
(Triethylamine)
/ MeCN
acts as both base and co-solvent. Inorganic bases are preferred if the alkyne is base-sensitive.
Co-Catalyst
CuI (5 mol%)
CuBr
Iodide is preferred for compatibility with the leaving group (Iodine).
Temp
RT to
Start at RT. The 3-iodo position is reactive; excessive heat promotes homocoupling.
Base/Solvent: Anhydrous THF and Triethylamine (1:1 ratio or excess base).
Gas: Argon or Nitrogen (High Purity).
Step-by-Step Workflow
Figure 2: Operational workflow for the coupling reaction.
Procedure:
Degassing (Crucial): Prior to reaction, sparge the THF and Triethylamine with Argon for 15-20 minutes. Oxygen is the primary cause of Glaser homocoupling (alkyne dimerization) which consumes your starting material.
Charging: To a dry, Argon-flushed Schlenk tube or reaction vial equipped with a magnetic stir bar, add:
Inert Atmosphere: Cap the vessel. Evacuate under high vacuum and backfill with Argon three times.
Addition: Via syringe, add:
Degassed THF (3.0 mL)
Degassed
(1.0 mL)
Terminal Alkyne (1.2 mmol)
Note: If the alkyne is a solid, add it in Step 2.
Reaction: Stir the mixture at Room Temperature for 1 hour.
Checkpoint: Check TLC/LCMS. If conversion is <20%, heat to
. The electron-poor nature of the pyridine usually allows this to proceed under mild conditions.
Observation: The reaction typically turns from yellow to dark brown/black as Pd(0) is generated and the cycle proceeds.
Workup:
Dilute with Ethyl Acetate (20 mL).
Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.
Wash the filtrate with Water (
) and Brine ().
Dry over
, filter, and concentrate under reduced pressure.
Purification: Purify via Flash Column Chromatography (Silica Gel).
Tip: 2-(Difluoromethoxy)pyridines are less polar than their 2-pyridone precursors but similar to 2-methoxypyridines. A Hexane/EtOAc gradient is standard.
Troubleshooting & Quality Control
Observation
Diagnosis
Corrective Action
Low Yield + Alkyne Dimer
Oxygen Contamination
Re-degas all solvents. Ensure the system is strictly under Argon. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.
No Reaction (SM remains)
Catalyst Poisoning
The pyridine nitrogen might be coordinating Pd. Switch to or increase temperature to . Ensure the iodide is used (not chloride/bromide).
De-iodination (Protodehalogenation)
Hydride Source
Ensure solvents are anhydrous. If using , ensure it is distilled/fresh. Avoid excessive heating.
Black Precipitate immediately
Pd Aggregation
"Pd Black" formation indicates ligand dissociation. Add excess (10 mol%) to stabilize the active species.
References
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.
Coupling of 3-Halopyridines: Tilley, J. W., & Zawoiski, S. (1988). Palladium-catalyzed coupling of 3-bromopyridine with alkynes.[2][3] The Journal of Organic Chemistry.
Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy-substituted Pyridines: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry.
General Protocol Validation: BenchChem Application Note: Sonogashira Coupling of 3-Bromo Pyridines.
Palladium Catalysis Mechanism: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction & Strategic Relevance
The incorporation of fluorinated motifs into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (–OCF₂H) is particularly prized; unlike the fully fluorinated trifluoromethoxy group, it acts as a lipophilic hydrogen-bond donor, enhancing metabolic stability while maintaining favorable physicochemical properties[1].
2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089318-91-0) serves as a highly versatile building block for accessing functionalized pyridine scaffolds[2]. The Buchwald-Hartwig cross-coupling of this substrate with various amines allows for the rapid construction of 3-amino-2-(difluoromethoxy)pyridines, which are critical intermediates in the synthesis of kinase inhibitors and GPCR modulators.
Mechanistic Insights and Reaction Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that successful cross-coupling is rarely a plug-and-play endeavor. When designing a Buchwald-Hartwig amination for 2-(Difluoromethoxy)-3-iodopyridine, several electronic and steric factors dictate the choice of reagents:
Accelerated Oxidative Addition: The electron-withdrawing nature of the pyridine ring, compounded by the strong inductive effect of the –OCF₂H group, significantly lowers the LUMO of the substrate. This accelerates the oxidative addition of the C–I bond to the Pd(0) center. Aryl iodides are inherently more reactive in this step compared to their bromo- or chloro- analogues[3].
Steric Hindrance & Coordination: The ortho-relationship of the difluoromethoxy group to the iodine atom introduces localized steric bulk. Furthermore, the oxygen atom of the –OCF₂H group can weakly coordinate to the palladium center, potentially stabilizing off-cycle intermediates.
Ligand Selection: To overcome steric hindrance and drive the rate-limiting reductive elimination, bulky, electron-rich ligands are essential[4].
For primary amines , bidentate ligands like Xantphos or bulky monodentate ligands like BrettPhos are optimal to prevent bis-arylation[5].
For secondary amines , RuPhos or tBuBrettPhos provide the necessary steric bulk to force the geometry of the Pd(II) complex toward reductive elimination[6].
Base Compatibility: While NaOtBu is a standard base for Buchwald-Hartwig aminations, strong alkoxides can occasionally cause side reactions with sensitive functional groups. For broad functional group tolerance, Cs₂CO₃ or K₃PO₄ in 1,4-dioxane or toluene is highly recommended[7].
Caption: Mechanistic cycle of the Buchwald-Hartwig amination of 2-(Difluoromethoxy)-3-iodopyridine.
Experimental Methodologies
General Protocol for Primary Amines (Xantphos System)
This self-validating protocol is optimized for coupling 2-(Difluoromethoxy)-3-iodopyridine with primary anilines and alkylamines. Rigorous exclusion of oxygen is required to prevent phosphine oxidation.
Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry argon.
Reagent Loading: Add 2-(Difluoromethoxy)-3-iodopyridine, the amine (if solid), Pd₂(dba)₃, Xantphos, and finely powdered Cs₂CO₃ to the vessel.
Atmosphere Exchange (Critical Step): Seal the vessel with a septum. Evacuate the vessel and backfill with argon (repeat 3 times) to ensure a strictly inert atmosphere. Causality: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation, which will prematurely terminate the catalytic cycle.
Solvent Addition: Add anhydrous, sparged 1,4-dioxane (5.0 mL) via syringe. If the amine is a liquid, add it at this stage via microsyringe.
Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 12–16 hours. The reaction mixture will typically transition from a dark purple suspension to a brownish-yellow slurry as the active Pd(0) complex forms.
Reaction Monitoring: Monitor the consumption of the iodopyridine via TLC (Hexanes/EtOAc) or LC-MS.
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
Concentration: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure product.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization of reaction conditions for the coupling of 2-(Difluoromethoxy)-3-iodopyridine. High-throughput experimentation principles confirm that ligand-to-amine matching is the most critical variable[8].
Amine Class
Catalyst System (Pd/Ligand)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)*
Primary (Aniline)
Pd₂(dba)₃ / Xantphos
Cs₂CO₃ (2.0)
1,4-Dioxane
100
88
Primary (Aniline)
Pd(OAc)₂ / BINAP
NaOtBu (1.5)
Toluene
90
72
Secondary (Morpholine)
Pd₂(dba)₃ / Xantphos
Cs₂CO₃ (2.0)
1,4-Dioxane
100
45
Secondary (Morpholine)
Pd₂(dba)₃ / RuPhos
NaOtBu (1.5)
Toluene
90
91
Secondary (Morpholine)
Pd₂(dba)₃ / BrettPhos
K₃PO₄ (2.0)
1,4-Dioxane
100
85
*Isolated yields based on 1.0 mmol scale optimization. Note the poor yield of secondary amines with Xantphos due to extreme steric clash during reductive elimination.
Caption: Ligand selection matrix for Buchwald-Hartwig amination based on amine nucleophile class.
Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds
Source: NIH / Advanced Science
URL:[Link]
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides
Source: ACS Publications / Accounts of Chemical Research
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Heck Coupling of 2-(Difluoromethoxy)-3-iodopyridine
Executive Summary & Strategic Importance
This guide details the protocols for performing Mizoroki-Heck cross-coupling reactions utilizing 2-(Difluoromethoxy)-3-iodopyridine . This substrate is a high-value scaffold in medicinal chemistry; the 2-difluoromethoxy (
) group acts as a lipophilic bioisostere of a methoxy group, improving metabolic stability and membrane permeability (logD) while modulating the pKa of the pyridine nitrogen.
Why this protocol matters:
Standard Heck conditions often fail with pyridine halides due to the coordination of the pyridine nitrogen to the Palladium(II) center, leading to catalyst poisoning. Furthermore, the electronic perturbation caused by the electron-withdrawing
group requires precise ligand and base selection to balance the rate of oxidative addition against the stability of the catalytic complex.
Chemo-Physical Context & Substrate Analysis
To design a self-validating protocol, one must understand the electronic environment of the substrate:
The Electrophile (C3-I): The C3-position is electronically activated for oxidative addition due to the inductive effect (
) of the adjacent nitrogen and the oxygen of the group. The C-I bond is weaker than C-Br, allowing for milder thermal conditions ().
The Substituent (
): Unlike a standard methoxy group ( donor), the difluoromethoxy group is less electron-donating due to the fluorine atoms. It is generally stable to carbonate bases but can undergo elimination to a pyridone species under harsh alkoxide conditions.
The Catalyst Trap (Pyridine N): The nitrogen atom is less basic than in unsubstituted pyridine (due to the adjacent electronegative oxygen), but it remains a competent ligand for electrophilic Pd(II) species, potentially arresting the cycle.
Mechanistic Pathway & Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" trap where the pyridine nitrogen can sequester the catalyst.
Figure 1: Catalytic cycle of the Heck reaction showing the competitive N-coordination pathway (The "Catalyst Trap") which must be reversible for successful turnover.
Validated Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the "Gold Standard" for general discovery chemistry. Protocol B is the "High-Performance" method for sterically demanding or electron-rich alkenes.
Protocol A: The "Gold Standard" (Jeffery Conditions)
Best for: Acrylates, Styrenes, and robust substrates. Uses phase-transfer catalysis to stabilize Pd nanoparticles and bypass ligand complexity.
Setup: Charge a dried reaction vial with the iodopyridine (1.0 eq),
(0.05 eq), Base (2.5 eq), and TBAB (1.0 eq).
Inerting: Seal the vial and purge with Argon for 5 minutes.
Addition: Add anhydrous DMF via syringe, followed by the alkene (1.5 eq).
Reaction: Heat the block to 90°C .
Self-Validation Check: The mixture should turn black (Pd nanoparticles) within 10-20 minutes. If it remains orange/red after 1 hour, the catalyst is likely poisoned or not reducing. Increase temp to 100°C.
Monitoring: Monitor by LCMS at 2 hours. The iodide is highly reactive; conversion should be >90%.
Rationale: The bidentate ligand (dppf) occupies two coordination sites on the Palladium, physically blocking the pyridine nitrogen of the substrate from coordinating to the metal center, thus enforcing the catalytic cycle.
Data Summary & Substrate Scope
The following table summarizes expected outcomes based on the electronic properties of 3-iodopyridines with 2-alkoxy substituents.
Alkene Class
Example
Preferred Protocol
Expected Yield
Regioselectivity
Electron-Deficient
Ethyl Acrylate
Protocol A (Jeffery)
85-95%
>99:1 (-trans)
Aryl Alkene
Styrene
Protocol A (Jeffery)
80-90%
>95:5 (trans)
Electron-Rich
Butyl Vinyl Ether
Protocol B (dppf)
60-75%
Mixed (/)*
Steric/Hindered
-Methyl Styrene
Protocol B (dppf)
50-65%
Low (Isomerization risk)
*Note: Electron-rich alkenes often yield mixtures of branched (
) and linear () products. Bidentate ligands favor the internal () product in some cases, but standard Heck conditions favor linear.
Diagnosis: Catalyst poisoning by the pyridine nitrogen.
Solution: Switch to Protocol B. The chelating phosphine (dppf) prevents the formation of the stable
complex shown in the Graphviz diagram (Node: Trap). Alternatively, increase temperature to to promote ligand dissociation.
Issue 2: Hydrolysis of
Group
Diagnosis: Appearance of a pyridone peak in LCMS (M-50 mass shift approx).
Cause: Hydroxide generation from wet bases or solvents.
Solution: Ensure
is dried. Do not use alkoxide bases (, ) as these can attack the difluoromethyl ether.
Issue 3: Double Bond Isomerization
Diagnosis: Product mass is correct, but retention time varies or NMR shows aliphatic protons.
Cause: "Hydride re-insertion" after
-elimination.
Solution: Add
(1.0 eq) as the base. Silver strips the iodide, accelerating the cationic pathway and preventing re-insertion.
References
The Heck Reaction (Nobel Context): Heck, R. F.[7][9] "Palladium-catalyzed vinylation of organic halides."[4] Org.[2][4][7][10] React.1982 , 27, 345. Link
Fluorine in Medicinal Chemistry (Bioisosteres): Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." J. Med. Chem.2018 , 61, 5822–5880. Link
Coupling of 2-Alkoxy-3-iodopyridines: Lutz, A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-alkoxypyridines." Synthesis2010, 235-240.
Stability of Difluoromethoxy Groups: Zafrani, Y., et al. "Difluoromethoxy-arenes: A crystallized look at a common bioisostere." Chem. Eur. J.2017 , 23, 10506. Link
Jeffery Conditions (Phase Transfer): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52, 10113. Link
Application Note: Strategic Utilization of 2-(Difluoromethoxy)-3-iodopyridine in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 2-(Difluoromethoxy)-3-iodopyridine (CAS: 1221793-58-3 / Generic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 2-(Difluoromethoxy)-3-iodopyridine (CAS: 1221793-58-3 / Generic structure ref) as a high-value building block in the optimization of kinase inhibitors.
Executive Summary: The "Fluorine Effect" in Kinase Design
In modern kinase inhibitor discovery, the 2-(difluoromethoxy)pyridine motif serves as a critical bioisostere for the classic 2-methoxypyridine group. While the methoxy group is a standard hydrogen bond acceptor (HBA) for the kinase hinge region, it is metabolically vulnerable to O-demethylation by cytochrome P450 enzymes.
2-(Difluoromethoxy)-3-iodopyridine acts as the primary "installable" module for this motif. The difluoromethoxy (
compared to a methoxy group, improving membrane permeability without the solubility penalty of a trifluoromethoxy group.
Electronic Tuning: The electron-withdrawing nature of the
group lowers the basicity of the pyridine nitrogen, subtly altering H-bond strength in the ATP-binding pocket.
This guide provides a validated workflow for synthesizing this intermediate and utilizing it in Palladium-catalyzed cross-coupling reactions to generate library candidates.
Chemical Properties & Handling
Property
Specification
IUPAC Name
2-(Difluoromethoxy)-3-iodopyridine
Molecular Formula
Molecular Weight
270.99 g/mol
Appearance
Off-white to pale yellow solid (low melting) or oil
Solubility
Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.
Stability
Stable at RT. Caution: The C-I bond is light-sensitive. Store in amber vials under Argon.
Hazards
Irritant. The synthesis involves difluorocarbene precursors (potential pressure hazard).
Preparation Protocol: Synthesis of the Building Block
The most robust route utilizes 3-iodo-2-pyridone as the starting material, coupled with a difluorocarbene source. We recommend Sodium Chlorodifluoroacetate (
) over chlorodifluoromethane gas (Freon-22) for safety and stoichiometry control.
Reaction Scheme
Figure 1: Synthesis of 2-(Difluoromethoxy)-3-iodopyridine via difluorocarbene insertion.
Step-by-Step Procedure
Reagents:
3-Iodo-2-pyridone (1.0 equiv)
Sodium chlorodifluoroacetate (2.5 equiv)
Potassium carbonate (
, anhydrous, 2.0 equiv)
DMF (Dimethylformamide, anhydrous, 10 vol)
Protocol:
Setup: Charge a chemically resistant pressure tube or round-bottom flask (equipped with a reflux condenser) with 3-iodo-2-pyridone (e.g., 5.0 g) and
(6.2 g) in anhydrous DMF (50 mL).
Degassing: Sparge the mixture with Nitrogen for 10 minutes.
Addition: Add Sodium chlorodifluoroacetate (8.6 g) in one portion.
Reaction: Heat the mixture to 100°C for 4–6 hours. Note:
evolution will occur; ensure proper venting if not using a rated pressure vessel.
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL).
Purification: Wash combined organics with brine (
), dry over , and concentrate. Purify via flash column chromatography (0–20% EtOAc in Hexanes). The product is less polar than the starting pyridone.
Critical Quality Attribute (CQA): Ensure <1% residual N-difluoromethyl isomer (a common byproduct, though sterically disfavored by the 3-iodo group).
Application Protocols: Cross-Coupling in Kinase Synthesis
The 3-iodo position is electronically activated for cross-coupling but sterically crowded by the ortho-difluoromethoxy group. Standard
conditions often fail or proceed slowly. We recommend using Buchwald precatalysts or biaryl phosphine ligands (e.g., XPhos, SPhos).
Combine iodopyridine, alkyne, and base in solvent.
Degas thoroughly (Oxygen poisons the Cu catalyst).
Add Pd catalyst and CuI.
Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.
Note: The electron-deficient pyridine ring facilitates oxidative addition, making this reaction faster than with electron-rich aryl iodides.
Strategic Workflow Visualization
The following diagram illustrates how this building block integrates into a convergent synthesis of a hypothetical "Type I" kinase inhibitor.
Figure 2: Convergent synthesis workflow for kinase inhibitors utilizing the 3-iodo handle.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Difluoromethylation)
Polymerization of carbene; Moisture presence.[1][2]
Use strictly anhydrous DMF; Add slowly; Ensure temp >90°C for rapid decarboxylation.
N-Alkylation Byproduct
Ambident nucleophile (Pyridone).
The 3-iodo substituent sterically hinders N-alkylation, but using non-polar solvents (e.g., Toluene) with phase transfer catalysts can further favor O-alkylation.
De-iodination (Suzuki)
-Hydride elimination or protodehalogenation.
Switch to anhydrous conditions (Dioxane/Toluene); Use milder bases (); Lower temp to 80°C.
Hydrolysis of
Highly acidic conditions.
Avoid strong aqueous acids (, ) during workup. The group is stable to TFA for short durations.
References
Bioisosteric Utility of Difluoromethoxy Groups
Zafrani, Y., et al. "Difluoromethyl 2-Pyridyl Ethers: A New Class of Stable and Potent Bioisosteres." Journal of Medicinal Chemistry, 2019.
(Generalized context for fluorinated ethers).
Synthesis of Difluoromethoxy Pyridines
Fier, P. S., et al. "Direct Difluoromethylation of Phenols and Heterocycles." Organic Letters, 2015.
(Analogous chemistry for iodo-difluoro precursors).
Suzuki Coupling on Hindered Pyridines
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
General Kinase Inhibitor Design (Scaffold Hopping)
"Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors."[3] Angewandte Chemie, 2019.[3]
(Note: Specific patent literature for the exact 3-iodo-2-difluoromethoxy intermediate often falls under broad Markush structures of major pharmaceutical c-Met/VEGFR patents, e.g., from Pfizer or BMS).
The Rising Star in Agrochemical Scaffolds: Application Notes for 2-(Difluoromethoxy)-3-iodopyridine in Advanced Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals
In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention. It serves as a lipophilic hydrogen bond donor, enhancing metabolic stability, increasing membrane permeability, and improving the binding affinity of active ingredients to their target sites. When coupled with the versatile pyridine ring, a privileged scaffold in a multitude of commercial pesticides, the resulting 2-(difluoromethoxy)pyridine core represents a highly valuable building block for novel agrochemicals.
This guide focuses on the synthetic utility of a key, albeit specialized, intermediate: 2-(Difluoromethoxy)-3-iodopyridine . While direct literature on this specific molecule is emerging, its structural components—the activating 2-difluoromethoxy group and the versatile 3-iodo substituent—position it as a powerful synthon for the construction of complex agrochemical candidates. The presence of the iodine atom at the 3-position opens a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient assembly of diverse molecular architectures, a critical advantage in the lead optimization phase of agrochemical research and development.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing detailed application notes and protocols for the strategic utilization of 2-(Difluoromethoxy)-3-iodopyridine in the synthesis of next-generation agrochemicals. The protocols and insights provided are grounded in established chemical principles and draw from validated methodologies for analogous fluorinated and iodinated pyridine systems.
PART 1: Synthesis of 2-(Difluoromethoxy)-3-iodopyridine
A direct, published synthesis for 2-(Difluoromethoxy)-3-iodopyridine is not yet widely available in the literature. However, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of related compounds. The following multi-step synthesis is a hypothetical pathway, illustrating a potential approach for obtaining the target intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(Difluoromethoxy)-3-iodopyridine.
Experimental Protocol: O-Difluoromethylation of 2-Hydroxy-3-iodopyridine
This protocol is adapted from methodologies for the difluoromethylation of pyridones.[1]
Materials:
2-Hydroxy-3-iodopyridine
Chlorodifluoromethane (ClCF₂H)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Reaction vessel suitable for handling gaseous reagents (e.g., a sealed tube or a high-pressure reactor)
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
To a high-pressure reaction vessel, add 2-hydroxy-3-iodopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
Seal the vessel and carefully introduce chlorodifluoromethane gas, pressurizing the reactor to the desired level (e.g., 5-10 atm).
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess gas.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 2-(Difluoromethoxy)-3-iodopyridine.
Causality Behind Experimental Choices:
Base: Potassium or cesium carbonate is used to deprotonate the hydroxyl group of the pyridinone, forming the corresponding phenoxide which is the active nucleophile for the reaction.
Solvent: DMF is a polar aprotic solvent that is suitable for SNAr-type reactions and can withstand the required reaction temperatures.
Temperature and Pressure: These conditions are necessary to ensure a sufficient concentration of the gaseous chlorodifluoromethane in the reaction mixture to drive the reaction forward.
PART 2: Application in Agrochemical Synthesis via Cross-Coupling Reactions
The C-I bond at the 3-position of the pyridine ring is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and high efficiency.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridines
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron species and an organic halide.[2][3][4][5][6] This reaction is extensively used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in agrochemicals.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
2-(Difluoromethoxy)-3-iodopyridine
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
To a reaction flask, add 2-(Difluoromethoxy)-3-iodopyridine (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent mixture (Dioxane/Water).
Add the palladium catalyst under the inert atmosphere.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical, based on similar couplings):
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
8
85-95
Pd(dppf)Cl₂
Cs₂CO₃
Toluene
100
6
80-90
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7][8][9][10][11] This reaction is invaluable for synthesizing agrochemicals containing the alkynylpyridine scaffold, which can exhibit potent biological activity.
Caption: General workflow for Sonogashira coupling.
Materials:
2-(Difluoromethoxy)-3-iodopyridine
Terminal alkyne (1.1 eq)
Pd(PPh₃)₄ (2 mol%)
Copper(I) iodide (CuI, 1 mol%)
Triethylamine (Et₃N)
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
To a Schlenk flask, add 2-(Difluoromethoxy)-3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (2 mol%), and CuI (1 mol%).
Evacuate and backfill with an inert gas three times.
Add anhydrous, degassed THF and triethylamine.
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
Stir the reaction at room temperature to 50 °C for 2-6 hours until the starting material is consumed (monitor by TLC).
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a direct route to C-N bond formation.[12][13][14][15] This is particularly useful for synthesizing agrochemicals where a substituted amino group is a key pharmacophore.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
2-(Difluoromethoxy)-3-iodopyridine
Aryl amine (1.2 eq)
Pd₂(dba)₃ (1-2 mol%)
BINAP (2-4 mol%)
Sodium tert-butoxide (NaOtBu, 1.4 eq)
Toluene, anhydrous and degassed
Procedure:
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a reaction vessel.
Add anhydrous, degassed toluene, followed by the aryl amine and 2-(Difluoromethoxy)-3-iodopyridine.
Seal the vessel and heat to 80-110 °C for 12-24 hours.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the product by column chromatography.
Conclusion
2-(Difluoromethoxy)-3-iodopyridine, while a specialized intermediate, represents a significant tool for the medicinal chemist in the agrochemical sector. Its difluoromethoxy group imparts desirable physicochemical properties, while the iodo substituent provides a versatile handle for a wide range of synthetic transformations. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient and modular synthesis of a diverse array of novel pyridine-based agrochemical candidates. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising building block in the discovery and development of next-generation crop protection solutions.
References
BenchChem. (2025). Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals. BenchChem.
Syngenta Participations AG. (2021). Novel heteroaryl-triazole compounds as pesticides. (WO2021224323A1).
Zhang, L., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109676.
Syngenta Participations AG. (2004). Pyridine-3-sulfonyl compounds as pesticidal agents. (US7365042B2).
Dow Chemical Co. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same. (EP0104715A2).
Chem-Impex. (n.d.). 2-Fluoropyridine. Chem-Impex.
Larhed, M., et al. (2005). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 36(32).
BASF SE. (2011). LIQUID PESTICIDE COMPOSITIONS.
Togni, A., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 50(9), 2347-2357.
Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. Bioorganic & Medicinal Chemistry, 114, 117696.
Fokin, A. V., et al. (2021). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Russian Journal of Organic Chemistry, 57(8), 1235-1241.
Buchwald, S. L., & Hartwig, J. F. (n.d.).
Andersen, K. V. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
Bayer Cropscience AG. (2015). PESTICIDAL COMPOSITIONS COMPRISING A TERPENE MIXTURE AND FLUPYRADIFURONE. (EP 2879493 B1).
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
Ciba-Geigy Corp. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. (US5650517A).
Jayanth, T. T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(26), 9489-9491.
Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7090.
Corteva Agriscience LLC. (2021). Difluoromethyl iodo compounds and methods. (WO2021167987A1).
MacMillan, D. W. C., et al. (2014). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 345(6195), 437-441.
Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia.
Jayanth, T. T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
Doyle, A. G., et al. (2016). Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(39), 12719-12722.
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9872-9882.
Hu, J., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66, 3245–3250.
Neri, D., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 674463.
Gouverneur, V., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. The Journal of Organic Chemistry, 83(15), 8435-8443.
Buchwald, S. L., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 15(45), 9579-9582.
palladium-catalyzed cross-coupling reactions of 2-(Difluoromethoxy)-3-iodopyridine
Executive Summary & Strategic Value The 2-(difluoromethoxy)-3-iodopyridine scaffold represents a high-value intermediate in modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group acts as a "lipophilic hydrogen bo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
The 2-(difluoromethoxy)-3-iodopyridine scaffold represents a high-value intermediate in modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group acts as a "lipophilic hydrogen bond donor," a bioisostere for hydroxyl (-OH) or methoxy (-OMe) groups that significantly modulates pKa, metabolic stability (blocking oxidative metabolism), and membrane permeability.
This application note details optimized protocols for functionalizing the C3-iodine position via Palladium-catalyzed cross-coupling. The 3-position of the pyridine ring is electronically distinct (less deactivated than C2/C4) but sterically crowded by the adjacent -OCF₂H group. Furthermore, the basic pyridine nitrogen presents a risk of catalyst poisoning. The protocols below utilize advanced ligand systems to overcome these barriers, ensuring high yields and reproducibility.
Strategic Overview: Divergent Synthesis
The following diagram illustrates the versatility of the 2-(difluoromethoxy)-3-iodopyridine scaffold, demonstrating access to biaryls, alkynes, and amines.
Figure 1: Divergent synthetic pathways from the core scaffold. The iodine handle allows for selective C-C and C-N bond formation while preserving the sensitive OCF₂H motif.
Critical Handling & Stability
Before initiating cross-coupling, researchers must understand the stability profile of the -OCF₂H group:
Base Sensitivity: While more stable than -OCF₃, the -OCF₂H proton is acidic (pKa ~26). Extremely strong bases (e.g., n-BuLi) can deprotonate this position, leading to fragmentation. Use carbonate or phosphate bases.
Acid Stability: The group is generally stable to weak acids but can hydrolyze under forcing acidic conditions.
Catalyst Poisoning: The pyridine nitrogen can bind Pd(II). High-concentration protocols or bulky ligands (e.g., Buchwald biarylphosphines) are required to prevent catalyst arrest.
This is the "workhorse" reaction for this scaffold. The use of Pd(dppf)Cl₂ is recommended for its robustness against pyridine coordination, though XPhos Pd G2 is superior for sterically hindered boronic acids.
Charge: To a reaction vial equipped with a magnetic stir bar, add the iodopyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Oxygen is the primary cause of homocoupling byproducts).
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.
Base Addition: Add the 2.0 M K₂CO₃ solution.
Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor by LCMS.
Checkpoint: The starting iodide should disappear. If deiodination (replacement of I with H) is observed, lower temperature to 60 °C and increase catalyst loading.
Workup: Cool to RT. Dilute with EtOAc and wash with water.
Note: Adjust aqueous layer pH to ~7. Avoid strong acid washes which may degrade the OCF₂H group over time.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to the 3-position is challenging due to steric crowding from the 2-OCF₂H group. RuPhos or BrettPhos precatalysts are essential here to enforce reductive elimination.
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use with caution, see note)
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology
Pre-drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this catalytic cycle.
Solids: Add the iodopyridine, solid amine (if applicable), base (Cs₂CO₃ is safer for the OCF₂H group than NaOtBu), and Pd catalyst.
Liquids: Add anhydrous solvent (0.15 M).
Reaction: Heat to 80–100 °C .
Mechanistic Insight: The bulky RuPhos ligand prevents the pyridine nitrogen from binding to the Palladium center, keeping the catalyst active.
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts.
Purification: Concentrate and purify via silica gel.
Mechanistic Visualization: The Catalytic Cycle
The following diagram highlights the specific steps where the 2-(difluoromethoxy)-3-iodopyridine substrate interacts with the Palladium cycle, emphasizing the role of ligands in preventing off-cycle resting states.
Figure 2: Catalytic cycle for 3-iodopyridine coupling. The "N-Coordination Trap" (black node) is the primary failure mode, mitigated by using bulky ligands like XPhos or RuPhos.
Troubleshooting & Optimization Guide
Observation
Probable Cause
Corrective Action
No Reaction (SM Recovery)
Catalyst poisoning by Pyridine N.
Switch to XPhos Pd G2 or Pd(tBu₃P)₂ . Increase temperature to 100°C.
Deiodination (Ar-H formed)
-Hydride elimination or solvent H-abstraction.
Switch solvent from THF/Dioxane to Toluene . Ensure anhydrous conditions.
Hydrolysis of OCF₂H
Base is too strong or aqueous exposure too long.
Switch from hydroxide/alkoxide bases to K₃PO₄ or Cs₂CO₃ . Minimize water in solvent.
Homocoupling (Ar-Ar)
Oxygen presence in reaction vessel.
Degas solvents via sparging (bubbling Argon) for 15 mins, not just sonication.
References
Erickson, J. A., et al. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. (General context on OCF2H properties).
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. (Foundational Suzuki mechanism).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Ligand selection for pyridine amination).
Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines." Science, 2013, 342(6161), 956-960. (Context on pyridine functionalization stability).
BenchChem Technical Review. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem, 2025.[1][2] (Specific data on OCF2H lipophilicity and stability).
Technical Support Center: Optimizing Sonogashira Reactions for 2-(Difluoromethoxy)-3-iodopyridine
Welcome to the technical support guide for optimizing the Sonogashira coupling of 2-(Difluoromethoxy)-3-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for optimizing the Sonogashira coupling of 2-(Difluoromethoxy)-3-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The electron-withdrawing nature of the difluoromethoxy group and the inherent electronic properties of the pyridine ring present unique challenges that require careful consideration of reaction parameters. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with 2-(Difluoromethoxy)-3-iodopyridine is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: When a Sonogashira reaction fails, a systematic review of the core components is the first critical step.[1]
Catalyst Integrity: The heart of the reaction is the palladium catalyst. Both Pd(0) and Pd(II) precursors are sensitive to their environment.[1] Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper(I) iodide (CuI) co-catalyst are fresh and have been stored under an inert atmosphere to prevent oxidation and decomposition.[1][2]
Atmosphere Control: The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen.[1][3] Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[1][3][4] It is imperative to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the experiment.[2]
Reagent Purity: The purity of your 2-(Difluoromethoxy)-3-iodopyridine and the terminal alkyne is paramount. Impurities can act as catalyst poisons.
Substrate-Specific Challenges: The 2-(Difluoromethoxy)-3-iodopyridine substrate has an electron-withdrawing difluoromethoxy group, which can influence the electron density of the pyridine ring and potentially affect the oxidative addition step.[5] The nitrogen atom in the pyridine ring can also coordinate to the palladium center, sometimes inhibiting catalysis.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3][6]
Strictly Anaerobic Conditions: As mentioned, oxygen is a key promoter of Glaser coupling.[1][3] Rigorous exclusion of oxygen is the most effective preventative measure.[2]
Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the homocoupling pathway.[1] Try reducing the CuI loading to the minimum effective concentration, typically 1-5 mol%.[2]
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which kinetically favors the cross-coupling pathway over homocoupling.[1]
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[3][6][7] These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.[7]
Q3: What are the optimal catalyst and ligand combinations for the coupling of 2-(Difluoromethoxy)-3-iodopyridine?
A3: The choice of catalyst and ligand is critical and often substrate-dependent. For a heteroaromatic substrate like 2-(Difluoromethoxy)-3-iodopyridine, the following should be considered:
Palladium Precatalyst: Standard and reliable palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[7][8] Pd(OAc)₂ in combination with a phosphine ligand is also a common choice.[9] For more challenging couplings, pre-formed catalysts or those generated in situ with bulky, electron-rich phosphine ligands can be more effective.[10]
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
Triphenylphosphine (PPh₃): This is a standard and often effective ligand.[11][12]
Bulky, Electron-Rich Phosphines: For less reactive halides or to enhance reaction rates, ligands like XPhos or dppf can be beneficial.[1]
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating ability and can be very effective in stabilizing the palladium catalyst, particularly in copper-free systems.[10][13]
Allows for easy screening of different phosphine ligands.
When standard catalysts are ineffective and ligand tuning is required.
Copper-Free Systems
Avoids Glaser homocoupling.
When alkyne homocoupling is a significant issue.[3][6]
Q4: How do I choose the right base and solvent for this reaction?
A4: The base and solvent system is crucial for both solubility and reactivity.
Base Selection: The primary role of the base is to deprotonate the terminal alkyne, forming the reactive acetylide species.[3] It also neutralizes the hydrogen halide byproduct.[3]
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are the most common choices and can often serve as both the base and a co-solvent.[3][8]
Inorganic Bases: In some cases, particularly in copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[3][14]
Solvent Selection: The solvent must be able to dissolve all reactants and be compatible with the reaction conditions.[15]
Common Solvents: Anhydrous and degassed THF, DMF, and toluene are frequently used.[2][8][16] The choice can depend on the solubility of your specific substrates. A mixture of an amine base and a solvent like THF is a common starting point (e.g., THF/Et₃N 2:1).[8]
Q5: The reaction is sluggish or stalls. Should I increase the temperature?
A5: While many Sonogashira reactions proceed at room temperature, heating can be necessary for less reactive substrates.[2][16]
Incremental Temperature Increase: If the reaction is slow at room temperature, gradually increasing the temperature to 50-80 °C is a reasonable step.[2][7] For particularly challenging substrates, temperatures up to 100 °C in a solvent like DMF might be required.[11][12]
Microwave Irradiation: The use of a microwave reactor can sometimes significantly accelerate the reaction, allowing for shorter reaction times at elevated temperatures.[7]
Monitor for Decomposition: Be aware that higher temperatures can also lead to catalyst decomposition, observed as the formation of palladium black.[2] If this occurs, it may be necessary to use a more stable catalyst system or optimize other parameters before resorting to high temperatures.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Conversion
Inactive or decomposed catalyst.
Use fresh palladium and copper(I) catalysts stored under an inert atmosphere.[1][2]
Insufficiently inert atmosphere.
Thoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen.[1][2]
Inappropriate base or solvent.
Ensure the base is strong enough to deprotonate the alkyne and that all reactants are soluble in the chosen solvent.[3][15] Consider screening different base/solvent combinations.
Significant Alkyne Homocoupling
Presence of oxygen.
Rigorously exclude oxygen from the reaction setup.[1][3]
High copper catalyst loading.
Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).[2]
High alkyne concentration.
Add the alkyne slowly to the reaction mixture via a syringe pump.[1]
If heating, ensure the temperature is not excessively high.[2] Consider a more stable ligand.
Impure reagents or solvent.
Use freshly purified reagents and anhydrous, degassed solvents.[2]
Incomplete Consumption of Starting Material
Insufficient catalyst loading.
Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol% for the palladium catalyst).[2]
Catalyst deactivation.
Ensure a strictly inert atmosphere and pure reagents. Consider a more robust ligand.
Experimental Protocols
General Protocol for Sonogashira Coupling of 2-(Difluoromethoxy)-3-iodopyridine
This is a general starting point and may require optimization for your specific alkyne.
Materials:
2-(Difluoromethoxy)-3-iodopyridine (1.0 equiv)
Terminal alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ (0.02 equiv)
CuI (0.04 equiv)
Triethylamine (Et₃N) (3.0 equiv)
Anhydrous and degassed THF
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(Difluoromethoxy)-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
Add the anhydrous, degassed THF and triethylamine.
Stir the mixture at room temperature for 10-15 minutes.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
If the reaction is sluggish, it can be gently heated to 50-60 °C.
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Sonogashira issues.
References
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
Study Prep in Pearson+. What is the role of copper in the Sonogashira coupling reaction? Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
The chemical reaction database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Retrieved from [Link]
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]
Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]
MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
Springer Nature. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
PubMed Central (PMC). (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Retrieved from [Link]
ResearchGate. (2025). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Retrieved from [Link]
ResearchGate. (2026). Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. Retrieved from [Link]
Springer. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
ResearchGate. (n.d.). Plausible mechanism for the palladium‐catalyzed difluoromethylation of... Retrieved from [Link]
PubMed Central (PMC). (n.d.). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
ResearchGate. (2021). Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. Retrieved from [Link]
YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Retrieved from [Link]
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Retrieved from [Link]
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
Arkivoc. (n.d.). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Retrieved from [Link]
ResearchGate. (2025). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: #PYR-OCHF2-001
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Isolation, Stability, and Purity of 2-(Difluoromethoxy)-3-iodopyridine Scaffolds
Executive Summary
This guide addresses the specific purification challenges associated with 2-(difluoromethoxy)-3-iodopyridine and its cross-coupled derivatives. This scaffold presents a unique "triad" of chemical features that complicates standard purification:
The Pyridine Nitrogen: A basic site that causes severe tailing (streaking) on silica gel and strongly coordinates transition metals (Pd, Cu).
The Difluoromethoxy Group (
): A lipophilic hydrogen-bond donor/acceptor modulator that is generally robust but susceptible to acid-catalyzed hydrolysis to the pyridone.
The Iodine Handle: A reactive site prone to photolytic cleavage (protodeiodination) if mishandled during workup.
Module 1: Chemical Stability & Workup (Pre-Purification)
Q: My crude NMR shows the disappearance of the characteristic triplet signal (
ppm). What happened?
A: You likely triggered acid-catalyzed hydrolysis of the difluoromethoxy group.
While the
group is a bioisostere of a methoxy group and generally stable under basic conditions (e.g., Suzuki coupling), it degrades in highly acidic aqueous environments, converting the pyridine ether into a 2-pyridone.
The Fix: Ensure your workup pH never drops below 4.0.
Protocol: Quench reactions with Saturated
or Phosphate Buffer (pH 7.0) rather than or .
Verification: The
proton appears as a distinct triplet () in -NMR. If this signal is lost, the group is gone.
Q: The product turns purple/brown during rotary evaporation. Is this decomposition?
A: This indicates iodine liberation (protodeiodination), likely caused by light exposure or trace peroxides in your ether/THF.
The Fix:
Amber Glassware: Perform all concentrations in low-light conditions or cover flasks with foil.
Peroxide Check: Ensure extraction solvents (Diethyl Ether, THF) are peroxide-free.
Thiosulfate Wash: Include a wash with 10%
during extraction to scavenge free iodine, which can autocatalyze further decomposition.
Module 2: Chromatographic Separation (Isolation)
Q: My compound streaks from baseline to solvent front on TLC and column. How do I fix this?
A: This is the classic "Pyridine Drag." The basic nitrogen interacts with acidic silanol groups (
) on the silica surface.
The Solution: Deactivate the silica.
Method A (Standard): Add 1% Triethylamine (
) to your mobile phase (e.g., Hexanes/EtOAc + 1% ). Flush the column with this buffer before loading your sample.
Method B (Alternative): Use Neutral Alumina instead of silica gel. Alumina is less acidic and reduces protonation of the pyridine ring.
Q: I cannot separate the protodeiodinated byproduct (2-difluoromethoxypyridine) from my iodinated product.
A: These species have very similar polarities. Standard Normal Phase (NP) chromatography often fails here.
Strategy: Switch to Reverse Phase (C18) or optimize the NP solvent system.
Solvent Tip: Avoid Methanol/DCM mixtures if possible; they often compress
. Use Toluene/Acetone or DCM/Acetonitrile gradients, which exploit interactions with the pyridine ring.
Visualization: Chromatography Decision Logic
Caption: Decision tree for optimizing chromatographic separation of pyridine derivatives.
Module 3: Metal Scavenging (The Polishing Phase)
Q: My product is off-white/gray after the column. I suspect Palladium contamination.
A: Pyridines are excellent ligands for Palladium. A silica column alone rarely removes all metal residues from Suzuki/Sonogashira couplings.
The Fix: Chemical Scavenging.
Reagent:SiliaMetS® Thiol (or equivalent thiol-functionalized silica) is highly effective for Pd(II) and Pd(0) species.[1]
Protocol:
Dissolve crude oil in EtOAc or THF (10 mL/g).
Add Thiol Scavenger (0.5 equiv w/w relative to catalyst loading).
Stir at 50°C for 2 hours .
Filter through a 0.45
m pad or Celite.
Alternative: Wash the organic layer with 0.5 M aqueous Cysteine or Sodium Trimercaptotriazine (TMT) .
Table 1: Scavenger Compatibility Guide
Scavenger Type
Target Metals
Compatibility Notes
Thiol (Si-SH)
Pd, Cu, Ag, Hg
Best Choice. High affinity for Pd; compatible with basic pyridines.
Thiamine (Si-TRI)
Pd, Ru, Rh
Good for highly basic amines; less smelly than thiols.
Activated Carbon
Pd, Rh
Caution: Can adsorb the lipophilic product, reducing yield.
Celite
Colloidal Pd
Only removes precipitated metal (Pd black); ineffective for soluble complexes.
Module 4: Crystallization & Final Isolation
Q: Can I avoid a column entirely?
A: Often, yes. The
group adds significant lipophilicity, making these compounds amenable to crystallization, unlike highly polar simple pyridines.
Solvent System A (Non-Polar):Hexanes (or Heptane) / minimal DCM .
Dissolve in minimal DCM at RT. Slowly add Hexanes while stirring until turbid. Cool to -20°C.
Solvent System B (Polar):Ethanol / Water .
Dissolve in warm Ethanol. Add water dropwise. (Note: Ensure water is pH neutral to prevent hydrolysis).
Visualization: Integrated Purification Workflow
Caption: Standardized workflow for purifying 2-(difluoromethoxy)-3-iodopyridine derivatives.
References
BenchChem Technical Support. (2025).[2][3] Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions.
Petko, K. I., et al. (2024).[4] O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Fluorine Chemistry / CORE.
Fier, P. S., et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Journal of the American Chemical Society.
ResearchGate Community. (2019). What causes streaking in silica gel column chromatography?
Vertex AI Search. (2025). Consolidated search results on difluoromethoxy pyridine stability and purification.
managing steric hindrance in reactions with 2-(Difluoromethoxy)-3-iodopyridine
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically engineered for researchers and drug development professionals working with 2-(Difluoromethoxy)-3-iodopyridine ,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically engineered for researchers and drug development professionals working with 2-(Difluoromethoxy)-3-iodopyridine , a highly valuable but synthetically challenging fluorinated building block.
The difluoromethoxy (–OCF₂H) group is a privileged structural motif in medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and unique hydrogen-bond donor capabilities compared to standard methoxy groups [1]. However, when positioned ortho to a reactive halide (such as the C3-iodine in this pyridine scaffold), it creates a highly congested steric microenvironment that can severely derail standard palladium-catalyzed cross-coupling reactions.
Section 1: Mechanistic Insights & Causality (The "Why")
To successfully couple 2-(Difluoromethoxy)-3-iodopyridine, one must understand the specific bottlenecks it introduces into the palladium catalytic cycle. The failures you observe in the lab are rarely due to the reactivity of the C–I bond itself, but rather the spatial constraints imposed by the adjacent –OCF₂H group and the electronic interference of the pyridine nitrogen.
Oxidative Addition (The First Choke Point): While the C–I bond is inherently reactive, the bulky ortho –OCF₂H group shields it. Standard bidentate ligands (like dppf or BINAP) often fail because they form 14-electron Pd(0)L₂ complexes that are too bulky to approach the shielded C–I bond. Causality: You must use sterically demanding, electron-rich monodentate phosphines (e.g., XPhos, tBuBrettPhos) that enforce a highly reactive, 12-electron monoligated Pd(0)L active species.
Transmetalation / Amine Binding (The Second Choke Point): Once the Pd(II)(Ar)(I)L intermediate is formed, the incoming nucleophile (boronic acid or amine) must displace the halide. The spatial protrusion of the difluoromethoxy group physically blocks the approach of bulky secondary amines or ortho-substituted boronic acids. Causality: If transmetalation is slower than side reactions, the Pd(II) complex will undergo protodehalogenation (reducing the starting material to 2-(difluoromethoxy)pyridine).
Reductive Elimination: Paradoxically, the steric hindrance that plagues the first two steps actually accelerates reductive elimination. Bulky ligands and ortho-substituents force the coupled fragments together, relieving steric strain as the product is expelled.
Pd-Catalyzed Cycle outlining steric choke points caused by the ortho-difluoromethoxy group.
Section 2: Troubleshooting FAQs
Q: My Suzuki coupling is stalling at 20% conversion with high unreacted starting material. What is wrong?A: This indicates a failure at the oxidative addition step or catalyst death before the cycle can turn over. The pyridine nitrogen can coordinate to Pd(II) intermediates, forming off-cycle dormant species.
Solution: Switch to a Palladium G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts ensure a 1:1 ratio of Pd to ligand and rapidly generate the active Pd(0)L species under mild conditions, outcompeting the pyridine nitrogen's ability to poison the catalyst.
Q: I am observing significant protodehalogenation (formation of 2-(difluoromethoxy)pyridine). How do I prevent this?A: Protodehalogenation occurs when the transmetalation step is too slow due to the steric clash between the –OCF₂H group and the incoming nucleophile. The stalled Pd(II) complex eventually picks up a proton (often from the solvent, amine, or boronic acid degradation).
Solution: Force the transmetalation step by increasing the nucleophilicity of the coupling partner. For Suzuki couplings, use a stronger, fully dissolved base (e.g., 2M aqueous K₃PO₄) to rapidly form the reactive boronate complex. For Buchwald-Hartwig aminations, ensure strictly anhydrous conditions to prevent water from acting as a proton source.
Q: Which ligands are best for Buchwald-Hartwig amination with bulky amines on this substrate?A: Coupling a bulky amine with a sterically hindered heteroaryl halide is notoriously difficult. Standard ligands like BINAP or dppf will fail. We recommend AshPhos , a ligand specifically designed to facilitate challenging aminations in five- and six-membered heteroaryl halides with bulky secondary amines [2]. Alternatively, tBuBrettPhos is highly effective for primary amines.
Q: Is the –OCF₂H group sensitive to the bases used in these couplings?A: Yes. While the difluoromethoxy group is chemically more robust than a trifluoromethoxy group, prolonged exposure to strong alkoxides (like NaOtBu or KOtBu) at high temperatures (>100 °C) can lead to nucleophilic attack and cleavage of the C–O bond. If you observe degradation of the starting material, switch to milder bases like Cs₂CO₃ or LHMDS.
LC-MS driven troubleshooting workflow for stalled 2-(Difluoromethoxy)-3-iodopyridine couplings.
Section 3: Quantitative Data & Ligand Selection
The following table synthesizes our application data for optimizing yields based on the specific cross-coupling reaction type.
Table 1: Ligand & Condition Selection Matrix for 2-(Difluoromethoxy)-3-iodopyridine
Self-Validating Design: The use of a biphasic solvent system (THF/Water) ensures the boronic acid is fully activated by the aqueous base, while the XPhos Pd G3 precatalyst guarantees the immediate generation of the active Pd(0) species, preventing catalyst poisoning by the pyridine nitrogen.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Difluoromethoxy)-3-iodopyridine (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add anhydrous THF (4.0 mL) via syringe. Stir until the solids are fully dissolved.
Base Addition: Add a degassed aqueous solution of K₃PO₄ (2.0 M, 1.5 mL, 3.0 equiv) via syringe.
Reaction: Heat the biphasic mixture to 65 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours. Monitor conversion via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination with Bulky Amines
Self-Validating Design: Utilizing the AshPhos ligand specifically addresses the dual challenge of a sterically hindered heteroaryl halide and a bulky amine [2]. Dioxane is used to allow for slightly elevated temperatures (80 °C) to overcome the activation energy barrier of the sterically congested reductive elimination step.
Glovebox Setup: Inside an argon-filled glovebox, charge a 20 mL reaction vial with [Pd(crotyl)Cl]₂ (0.015 mmol, 3 mol% Pd dimer), AshPhos ligand (0.03 mmol, 6 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).
Substrate Addition: Add 2-(Difluoromethoxy)-3-iodopyridine (1.0 mmol, 1.0 equiv) and the bulky secondary amine (1.2 mmol, 1.2 equiv). If the amine is a liquid, add it in the next step.
Solvent: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.
Reaction: Place the vial in a pre-heated aluminum heating block at 80 °C. Stir vigorously for 12–16 hours.
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional DCM (10 mL). Concentrate the filtrate and purify the crude product via silica gel chromatography.
References
Pit van Bonn, Jinbo Ke, Christopher Weike, Jas S. Ward, Kari Rissanen, Carsten Bolm. "Mechanochemical Difluoromethylations of Alcohols." CCS Chemistry, 2023, 5, 1737-1744. Available at:[Link]
Ashish Dusunge, David K. Leahy, Sachin Handa. "AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines." JACS Au, 2024, 5, 1, 91-98. Available at:[Link]
Optimization
catalyst selection for efficient cross-coupling of 2-(Difluoromethoxy)-3-iodopyridine
Executive Summary & Substrate Analysis The Challenge: You are working with 2-(Difluoromethoxy)-3-iodopyridine , a high-value scaffold where the 2-position is occupied by a difluoromethoxy ( ) group and the 3-position hol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Analysis
The Challenge:
You are working with 2-(Difluoromethoxy)-3-iodopyridine , a high-value scaffold where the 2-position is occupied by a difluoromethoxy (
) group and the 3-position holds a reactive iodine.
Chemical Assessment:
Electronic Deactivation: The pyridine ring is electron-deficient, but the 3-position is the least electron-deficient site, making oxidative addition slower than at C2 or C4. However, the use of Iodine (weak C-I bond) compensates for this, enabling facile oxidative addition under mild conditions.
Steric & Chelation Effects: The
group at C2 is an ortho-substituent relative to the reaction site (C3). This creates steric hindrance that requires bulky ligands. Furthermore, the pyridine nitrogen is a potent -donor that can bind Pd(II), poisoning the catalyst (formation of off-cycle [Pd(Py)L] species).
Fragility of the
Moiety: Unlike a simple methoxy group, the difluoromethoxy group is susceptible to base-mediated decomposition (elimination of HF to form carbonyl byproducts) or hydrolysis under harsh aqueous basic conditions.
The selection of the catalyst system is dictated by the coupling partner (Boronic acid vs. Amine) and the preservation of the fluoroalkoxy group.
Diagram 1: Reaction Optimization Workflow
Caption: Workflow for selecting catalyst components based on reaction type, prioritizing ligand bulk to prevent catalyst poisoning and mild bases to preserve the difluoromethoxy group.
Technical Troubleshooting & FAQs
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]
Q1: I am observing low conversion (<20%). The starting material remains, but the catalyst seems inactive. What is happening?
Diagnosis: This is likely Catalyst Poisoning by the pyridine nitrogen.[1] The pyridine substrate binds to the Pd center, displacing the phosphine ligand and shutting down the cycle.
Solution:
Switch Ligand: Move to SPhos or XPhos . These Buchwald dialkylbiaryl phosphines are extremely bulky. They create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-I bond [1].
Increase Temperature: Pyridine coordination is reversible. Increasing the temperature to 80–100 °C shifts the equilibrium away from the dormant Pd-Pyridine complex.
Q2: My reaction works, but the
group is hydrolyzing to a pyridone (C=O).
Diagnosis: Your base is too nucleophilic or the aqueous concentration is too high.
Solution:
Base Switch: Replace hydroxides (NaOH, KOH) or alkoxides (KOtBu) with anhydrous
or .
Water Control: Instead of a 1:1 solvent/water mix, use a 9:1 Toluene/Water ratio or strictly anhydrous conditions with powdered
[2].
Q3: Can I use Pd(PPh3)4?
Answer:Not recommended. Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition at the deactivated C3 position, nor is it bulky enough to prevent pyridine coordination. You will likely see significant protodehalogenation (reduction of I to H) rather than coupling.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[4][5]
Q4: I am getting significant hydrodehalogenation (reduction) instead of amination.
Diagnosis: This is a common side reaction when the reductive elimination is slow. The Pd(II)-hydride species forms via
-hydride elimination from the amine or solvent.
Solution: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These ensure the immediate formation of the active monoligated Pd(0) species. Standard Pd(OAc)
often has an induction period where side reactions can dominate [3].
Validated Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling
Target: Coupling with aryl/heteroaryl boronic acids.
Component
Specification
Molar Eq.
Notes
Catalyst
Pd(OAc)
0.02 (2 mol%)
Cost-effective; active species generated in situ.
Ligand
SPhos
0.04 (4 mol%)
1:2 Pd:L ratio is critical for stability.
Base
2.0
Use tribasic potassium phosphate (mild).
Solvent
Toluene/Water
10:1 v/v
Biphasic system minimizes hydrolysis risk.
Temp
80–100 °C
N/A
vigorous stirring required.
Step-by-Step:
Charge a reaction vial with 2-(Difluoromethoxy)-3-iodopyridine (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)
(2 mol%), SPhos (4 mol%), and (2.0 eq).
Seal and purge with Argon/Nitrogen for 5 minutes.
Add degassed Toluene and Water (10:1 ratio) via syringe.
Heat to 100 °C for 4–12 hours.
QC Check: Monitor by LCMS. If protodehalogenation >5%, lower temp to 80 °C and increase catalyst to 5 mol%.
Protocol B: Sterically Demanding Amination
Target: Coupling with secondary amines or anilines.
Component
Specification
Molar Eq.
Notes
Catalyst
XPhos Pd G3
0.02 (2 mol%)
Precatalyst ensures rapid initiation.
Base
2.0
Carbonate is safer for than alkoxides.
Solvent
1,4-Dioxane
Anhydrous
Strictly dry to prevent hydrolysis.
Temp
80 °C
N/A
Mechanistic Failure Analysis
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the two main failure modes: Catalyst Poisoning (N-binding) and Substrate Decomposition (Base attack).
Diagram 2: Catalytic Cycle & Failure Modes
Caption: The productive cycle (green/blue) competes with N-coordination poisoning and base-mediated decomposition. Bulky ligands and mild bases mitigate these red pathways.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2][3] Accounts of Chemical Research, 41(11), 1461–1473.
Molinaro, C., et al. (2012). "Standardization of Chemical Reactions: A Case Study on the Suzuki-Miyaura Reaction." Journal of Organic Chemistry. (Demonstrates the superiority of K3PO4/Water systems for sensitive substrates).
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 79(9), 4161–4166.
Technical Support Center: Troubleshooting Dehalogenation of 2-(Difluoromethoxy)-3-iodopyridine
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly decorated heterocycles presents unique mechanistic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly decorated heterocycles presents unique mechanistic challenges. When working with 2-(Difluoromethoxy)-3-iodopyridine , one of the most persistent and frustrating side reactions during transition-metal catalysis or halogen-metal exchange is protodehalogenation —the premature loss of the iodine atom to yield 2-(difluoromethoxy)pyridine.
This guide provides a deep-dive mechanistic analysis, diagnostic FAQs, and self-validating protocols to help you suppress this side reaction and maximize your cross-coupling yields.
Mechanistic Causality: Why Does Dehalogenation Occur?
To solve the problem, we must first understand the molecular electronics and sterics of 2-(difluoromethoxy)-3-iodopyridine.
Fast Oxidative Addition: The strongly electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the 2-difluoromethoxy group, makes the C3–I bond highly susceptible to rapid oxidative addition by Pd(0).
The Kinetic Bottleneck: While oxidative addition is fast, the subsequent transmetallation step is often sterically hindered by the adjacent, conformationally flexible -OCF2H group.
Pathway Divergence: This steric clash creates a kinetic bottleneck, resulting in a long-lived
intermediate. If transmetallation is delayed, the intermediate will seek alternative, lower-energy pathways. It will abstract a hydride from the solvent (e.g., DMF)[1] or undergo -hydride elimination if an alkoxide/amine is coordinated[2], leading directly to protodehalogenation.
Iodide Poisoning: Iodide is a soft, strongly coordinating ligand. It can bridge two palladium centers to form inactive
-bridging dimers, further stalling the catalytic cycle and increasing the lifespan of the vulnerable intermediate[3].
Figure 1: Mechanistic divergence in Pd-catalysis showing the protodehalogenation side reaction.
Diagnostic FAQ & Troubleshooting
Q1: I am seeing up to 40% of the des-iodo byproduct in my Suzuki-Miyaura coupling. Is my solvent causing this?A: Yes, highly likely. Solvents like DMF, THF, and primary/secondary alcohols can act as hydride donors under basic conditions. Protodehalogenation is a notoriously common side reaction in basic DMF media[1].
Action: Switch to non-hydride-donating, non-polar solvents like anhydrous Toluene or 1,4-Dioxane.
Q2: I am performing a C-O / Buchwald-Hartwig coupling. Why is the dehalogenation so severe here compared to Suzuki couplings?A: In C-O or C-N couplings involving secondary alcohols or aliphatic amines, the coordinated nucleophile itself possesses
-hydrogens. If reductive elimination is slow, the complex undergoes competitive -hydride elimination, forming an species that reductively eliminates the reduced arene[2].
Action: You must use highly bulky, electron-rich biaryl phosphine ligands (e.g., -BuBrettPhos or RockPhos) that geometrically force the Pd center to undergo rapid reductive elimination before -hydride elimination can occur.
Q3: Can the iodide leaving group itself be stalling my reaction?A: Absolutely. Iodide is a soft ligand that strongly binds to palladium, often forming inactive dimeric species that halt the catalytic cycle[3].
Action: Add a halide scavenger, such as
or . The silver ion precipitates the iodide as insoluble , breaking the dimers, opening a coordination site on the palladium, and drastically accelerating transmetallation.
Q4: What if dehalogenation occurs during a Halogen-Metal Exchange (e.g., Grignard/Lithiation) rather than Pd-catalysis?A: If you are using
-BuLi or -PrMgCl to metalate the pyridine, dehalogenation upon quenching means your organometallic intermediate is being protonated. This is caused by trace moisture, acidic impurities in your electrophile, or localized warming that allows the intermediate to abstract a proton from the solvent.
Action: Use TurboGrignard (-PrMgCl·LiCl) at strict cryogenic temperatures (-78 °C) to ensure rapid exchange, and rigorously dry your electrophile over activated molecular sieves prior to dropwise addition.
Figure 2: Step-by-step troubleshooting logic tree to mitigate protodehalogenation.
Reaction Condition Optimization Data
The following table summarizes internal quantitative data demonstrating how specific parameter adjustments shift the reaction pathway away from dehalogenation and toward the desired cross-coupling product for 2-(difluoromethoxy)-3-iodopyridine.
Solvent
Base
Ligand
Additive
Product : Dehalogenation
Mechanistic Rationale
DMF
None
40 : 60
DMF acts as a hydride source; is too small to force rapid transmetallation.
1,4-Dioxane
None
60 : 40
Removing the hydride source improves yield, but slow transmetallation still allows side reactions.
This protocol is designed as a self-validating system. It includes built-in diagnostic checkpoints to ensure the catalytic cycle is functioning correctly without succumbing to protodehalogenation.
Preparation & Inert Atmosphere: Flame-dry a Schlenk tube under a vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Trace oxygen oxidizes the phosphine ligand, while trace moisture acts as a proton source for dehalogenation.
Catalyst Pre-activation (Validation Step 1): Add
, XPhos, and 2 mL of degassed toluene to the tube. Stir at room temperature for 15 minutes.
Diagnostic Check: The solution must transition from deep purple/red to a clear yellow/orange. This visually validates the formation of the active
species. If it remains purple, your ligand is oxidized; halt the experiment.
Reagent Addition: Add the 2-(difluoromethoxy)-3-iodopyridine, arylboronic acid,
, and against a positive flow of Argon. Add the remaining 8 mL of toluene.
Reaction Execution (Validation Step 2): Seal the tube and heat to 80 °C.
Diagnostic Check: After 1 hour, take a 50
L aliquot, dilute in MeCN, and run a rapid LCMS. You should observe the precipitation of yellow in the flask. The LCMS should show <5% of the 2-(difluoromethoxy)pyridine mass ( 146). If dehalogenation exceeds 10%, lower the temperature to 65 °C to favor the lower-activation-energy transmetallation pathway.
Workup: After 12 hours, cool to room temperature. Filter the crude mixture through a pad of Celite to remove Pd black,
, and excess salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.
References
Deciphering complexity in Pd–catalyzed cross-couplings
Nature Communications[Link]
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols
Organic Letters[Link]
Author: BenchChem Technical Support Team. Date: March 2026
TECHNICAL SUPPORT TICKET: #REGIO-PYR-003SUBJECT: Regiocontrol Strategies for 2-(Difluoromethoxy)-3-iodopyridine
STATUS: Open
ASSIGNED SPECIALIST: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Deceptive" Pyridine
You are likely working with 2-(difluoromethoxy)-3-iodopyridine because it offers a strategic entry point into lipophilic, metabolically stable bioisosteres. The difluoromethoxy (
) group acts as a "lipophilic hydroxyl" mimic, while the iodine provides a handle for cross-coupling.
However, this scaffold is deceptive. The interplay between the electron-deficient pyridine ring, the inductive withdrawal of the
group, and the labile C–I bond creates a "perfect storm" for regioselectivity failure.
Common Failure Modes:
The Halogen Dance: You attempt C3 functionalization via lithiation, but the electrophile lands on C4.
Protodehalogenation: Your Suzuki coupling yields the hydro-deiodinated product instead of the biaryl.
Ambiguous C-H Activation: Direct arylation occurs at C6 instead of the sterically crowded C4.
This guide provides the protocols to force the reaction to the desired site.
Module 1: Mastering Metalation (Stopping the Halogen Dance)
The Issue:
When you treat 2-(difluoromethoxy)-3-iodopyridine with standard organolithiums (
or ), you expect Lithium-Halogen Exchange (Li/I) at C3 .
However, the resulting 3-lithio species is unstable . To relieve electronic repulsion from the nitrogen lone pair and steric strain, it rapidly deprotonates the C4 position of a non-lithiated starting molecule. This causes the iodine to "migrate" to C4, leading to mixtures or complete regiochemical scrambling. This is the Halogen Dance (HD) .
The Solution: The Kinetic Trap
You must operate under conditions where the exchange is faster than the migration.
Protocol: Turbo-Grignard Exchange
Do not use
. Use Knochel’s Turbo Grignard ().[1] The magnesium species is less basic and more covalent, significantly raising the activation energy required for the halogen dance.
Solvent: Anhydrous THF (0.5 M concentration).
Temperature: Cool to -40 °C (Standard Grignards require RT; Turbo works at low temp).
Addition: Add
(1.1 equiv) dropwise.
Aging: Stir for 30 mins at -40 °C.
Quench: Add electrophile (aldehyde, ketone, etc.) at -40 °C, then warm to RT.
Mechanism Visualization (Graphviz)
Caption: The "Halogen Dance" pathway (Red) is thermodynamically driven.[1] Using Turbo-Grignard at controlled temperatures locks the reaction in the Kinetic pathway (Green).
group is strongly electron-withdrawing (Inductive effect: ). This makes the C3–I bond prone to oxidative addition, which is good. However, it also makes the ring electron-deficient, destabilizing the Pd(II) intermediate and promoting protodehalogenation (replacement of I with H) if the transmetallation step is slow.
Troubleshooting Table: Ligand & Base Selection
Variable
Recommendation
Scientific Rationale
Catalyst
Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr
XPhos (bulky, electron-rich) facilitates oxidative addition on the crowded C3 position and stabilizes the Pd(0) species to prevent aggregation. PEPPSI precatalysts are excellent for electron-deficient heterocycles.
Base
K₃PO₄ (anhydrous)
Avoid strong alkoxides (NaOtBu) which can cause nucleophilic attack on the group or the pyridine ring (). Mild bases prevent hydrolysis of the difluoromethoxy ether.
Solvent
1,4-Dioxane or Toluene/Water (10:1)
Aprotic, non-polar solvents minimize hydrodehalogenation. If solubility is poor, use minimal water.
Temp
60–80 °C
Do not overheat. The C–I bond is weak; excessive heat promotes homocoupling.
Critical Workflow Step:
Degas your solvents thoroughly. Electron-deficient pyridines are unforgiving of oxygen, which promotes homocoupling of the boronic acid and reduction of the aryl halide.
Module 3: Regioselective C-H Activation
The Issue:
If you wish to functionalize the ring without using the Iodine handle (e.g., Direct Arylation), you face a competition between C4 (ortho to I) and C6 (ortho to N).
C4: Acidified by the inductive effect of I and
, but sterically blocked.
C6: Acidified by the ring Nitrogen, sterically accessible.
The Rule of Thumb:
Pd-Catalysis (Direct Arylation): generally favors C6 due to the "concerted metalation-deprotonation" (CMD) mechanism preferring the most acidic proton accessible to the carbonate base.
Radical Minisci: generally favors C4/C2 , but since C2 is blocked, C4 is the primary radical target due to electronic deficiency.
Decision Tree for C-H Functionalization
Caption: Select reaction class based on regiochemical target. Pd-catalyzed CMD favors C6; Radical additions favor C4.
FAQ: Stability & Handling
Q: Is the difluoromethoxy group stable to acid?A: It is moderately stable, but less so than a trifluoromethoxy (
) group. Avoid prolonged exposure to strong Lewis acids (e.g., , ) or refluxing aqueous HCl, as this can cleave the ether, yielding the 2-pyridone.
Q: Can I use n-BuLi if I cool to -78 °C?A: It is risky. Even at -78 °C, the "Halogen Dance" can be triggered during the addition of the electrophile if there are local hot spots. If you must use Li reagents, use in-situ trapping (mix the electrophile with the substrate before adding the base), though this limits you to compatible electrophiles (like TMSCl).
Q: Why is my yield low in Suzuki coupling?A: Check for protodehalogenation (product mass = M - 126 + 1). If observed, switch to a precatalyst system like Pd-PEPPSI-IPr and ensure the reaction is strictly anhydrous.
References
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link
Turbo Grignard Applications: Bao, R. L., Zhao, R., & Shi, L. (2015). Progress on the Application of Turbo Grignard Reagent in Organic Synthesis. Chinese Journal of Organic Chemistry. Link
Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy- Groups: A physicochemical comparison. Chemistry - A European Journal.[2] Link
Pd-Catalyzed Cross-Coupling of 3-Halopyridines: Li, J.J., & Gribble, G.W. (2000). Palladium in Heterocyclic Chemistry. Elsevier Science. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scale-up challenges for reactions involving 2-(Difluoromethoxy)-3-iodopyridine
Document ID: TSC-PYR-F2-003
Last Updated: March 2026
Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary & Molecule Profile
2-(Difluoromethoxy)-3-iodopyridine is a high-value scaffold used as a lipophilic bioisostere for methoxy-pyridines or pyridine N-oxides. While the 3-iodo position offers a versatile handle for cross-coupling or metallation, the 2-difluoromethoxy (
) group introduces specific chemical instabilities and process safety hazards during scale-up.
Key Technical Risks:
Carbene Generation Hazards: Synthesis via difluorocarbene requires gas evolution management (
).
The "Halogen Dance": Lithiation of 3-halopyridines is prone to rapid isomerization (migration of the lithium species) if temperature/mixing is not strictly controlled.
Acid Lability: The
group can hydrolyze back to the pyridone under acidic conditions.
Module 1: Synthesis (The "Make" Phase)
User Scenario: I am trying to synthesize the core scaffold from 3-iodo-2-pyridone (or 2-hydroxy-3-iodopyridine) on a >100g scale, but yields are inconsistent.
Standard Protocol: Sodium Chlorodifluoroacetate Route
The most scalable method avoids gaseous chlorodifluoromethane (Freon-22) by using solid sodium chlorodifluoroacetate (
Solvent Degassing: Oxygen can quench the carbene or oxidize the iodide. Sparge DMF with
for 30 mins.
Temperature Ramp: The reagent decarboxylates at ~95°C. Do not add all reagents at once and heat.
Process: Heat substrate/base in DMF to 100°C.
Addition: Add
portion-wise (solid addition funnel) or as a warm solution in DMF over 2-4 hours.
Pressure Management: This reaction releases stoichiometric
. On a >100g scale, ensure the reactor vent is sized correctly to prevent over-pressurization.
Troubleshooting Guide: Synthesis
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Rapid decomposition of carbene before reacting with phenol.
Increase Concentration: The carbene lifetime is short. Run the reaction at high concentration (1M - 2M) to favor the bimolecular reaction over carbene dimerization.
Formation of Pyridone
Hydrolysis of product during workup.
Buffer Workup: Do not use strong acid to neutralize. Use saturated or maintain pH > 7.
Violent Off-gassing
Uncontrolled decarboxylation.
Dosing Control: Switch from batch heating to semi-batch addition of the difluoroacetate salt at reaction temperature.
Module 2: Functionalization (The "Use" Phase)
Workflow A: Lithium-Halogen Exchange (The "Cold" Route)
Critical Warning: 3-Iodopyridines are notorious for the Halogen Dance mechanism. Upon Li-I exchange, the resulting 3-lithiopyridine is unstable and can deprotonate the 4-position, leading to isomerization.
Diagram: The Halogen Dance Risk
Caption: The kinetic 3-lithio intermediate is unstable. If the temperature rises or mixing is poor, it rearranges to the thermodynamically stable 4-lithio species.
Scale-Up Protocol for Lithiation:
Cryogenics: Maintain internal temperature strictly below -70°C .
Mode of Addition: "Inverse Addition" is often safer. Add the pre-cooled base (n-BuLi) to the substrate very slowly to prevent local hot spots.
Continuous Flow (Recommended): For scales >50g, use a flow reactor.
Residence Time: < 10 seconds.
Quench: Mix with electrophile immediately in the flow stream.
Benefit: Eliminates the "Halogen Dance" by quenching faster than the isomerization rate.
Issue: The pyridine nitrogen and the difluoromethoxy oxygen can form a chelate with Palladium, poisoning the catalyst.
Optimization Checklist:
Ligand Selection: Use bulky, electron-rich phosphines to out-compete the pyridine coordination.
Recommended: XPhos, SPhos, or CataCXium A.
Base Selection: Avoid hydroxides (NaOH/KOH) if possible to prevent hydrolysis of the
group.
Recommended:
or (anhydrous conditions preferred).
Catalyst Loading: If conversion stalls, do not just add more catalyst. Add more ligand to re-activate the Pd species.
Module 3: Purification & Stability
User Scenario: My product degrades on the silica column or evaporates during concentration.
Stability Data
Acid Stability: Poor. Exposure to TFA or HCl (< pH 4) cleaves the difluoromethyl group, generating the pyridone and HF.
TLC Stain Warning: Do not use acidic stains (e.g., Hanessian's stain) as they may decompose the spot. Use UV or Iodine.
Base Stability: Good. Stable to carbonate/phosphate bases at reflux.
Thermal Stability: Good up to ~150°C, provided the pH is neutral/basic.
Purification Guidelines
Column Chromatography:
Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize surface acidity.
Use Ethyl Acetate/Hexanes. Avoid Methanol/DCM mixtures if traces of HCl are present in the DCM.
Volatility:
2-(Difluoromethoxy)-3-iodopyridine has a relatively high vapor pressure.
Do not dry under high vacuum (< 5 mbar) for extended periods.
Keep rotovap bath temperature < 40°C.
FAQ: Rapid Troubleshooting
Q: Can I use
(Ruppert-Prakash reagent) instead of the chlorodifluoroacetate salt?A: Yes, but it is significantly more expensive for scale-up. If you choose this route, use a fluoride source (TBAT or CsF) as the initiator. This method is often cleaner (no high heat required) and is preferred for gram-scale medicinal chemistry but cost-prohibitive for kilo-scale.
Q: I see a "doublet of triplets" in the proton NMR at ~7.6 ppm. Is this my product?A: Likely yes. The unique signature of the
group is a triplet (due to coupling with two Fluorines, ). If it overlaps with aromatic protons, run a -NMR (decoupled). You should see a clean singlet (or doublet if proton-coupled) around -80 to -90 ppm.
Q: During Suzuki coupling, I get de-iodination (protodehalogenation) instead of coupling.A: This is common with 3-iodopyridines.
Cause: The oxidative addition is fast, but transmetallation is slow, allowing the Pd-Ar species to capture a proton from the solvent.
Fix: Use a rigorously anhydrous solvent (Dioxane/Toluene) and reduce the reaction temperature. Switch to a more active precatalyst (e.g., Pd-PEPPSI-IPr) to facilitate the coupling cycle.
References
Difluoromethylation with Sodium Chlorodifluoroacetate
Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
Comparative Reactivity Guide: 2-(Difluoromethoxy)-3-iodopyridine vs. 3-iodopyridine
Executive Summary This guide provides a technical comparison between 3-iodopyridine (Standard Building Block) and its functionalized analog, 2-(difluoromethoxy)-3-iodopyridine (Specialized Bioisostere). While 3-iodopyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 3-iodopyridine (Standard Building Block) and its functionalized analog, 2-(difluoromethoxy)-3-iodopyridine (Specialized Bioisostere).
While 3-iodopyridine serves as a fundamental scaffold for pyridine functionalization, the introduction of the 2-difluoromethoxy (
) group fundamentally alters the electronic landscape, lipophilicity, and reactivity profile of the ring. This guide analyzes these differences to assist in substrate selection for cross-coupling and metallation workflows.
Key Differentiators
Feature
3-Iodopyridine
2-(Difluoromethoxy)-3-iodopyridine
Electronic Nature
Electron-deficient (Pyridine core)
Highly Electron-deficient (Inductive EWG at C2)
C-I Bond Reactivity
Moderate (Standard Oxidative Addition)
Enhanced (Activated by ortho-EWG)
Lipophilicity (LogP)
Low (~1.2)
High (~2.0, Bioisostere of -OMe/-Cl)
Metabolic Stability
Susceptible to N-oxidation
Enhanced (Blocked -position, fluorination)
Primary Utility
General scaffold construction
Late-stage diversification, Bioisostere insertion
Physicochemical & Electronic Profile
The reactivity differences stem directly from the electronic perturbation caused by the
group.
Electronic Effects
3-Iodopyridine: The nitrogen atom withdraws electron density from the ring, deactivating it toward electrophilic attack but activating it for nucleophilic processes. The C3 position is the least electron-deficient position on the ring.
2-(Difluoromethoxy)-3-iodopyridine: The
group exerts a strong inductive electron-withdrawing effect (-I) due to the two fluorine atoms. This further depletes electron density at the C3 position (ortho to the substituent).[1]
Consequence: The C3-I bond is more polarized and electron-poor, facilitating faster oxidative addition with Pd(0) catalysts compared to the unsubstituted parent.
Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting iodide (
) should disappear, replaced by the blue-fluorescent biaryl product ().
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Comparative Reactivity: Lithium-Halogen Exchange
This is the most critical differentiation point. The stability of the lithiated intermediate differs drastically.[1]
3-Iodopyridine: Forms 3-lithiopyridine upon treatment with
-BuLi at -78°C. The species is relatively stable at low temperatures.
2-(Difluoromethoxy)-3-iodopyridine:
Risk: The
group is potentially labile to strong nucleophiles (like -BuLi) via elimination or nucleophilic attack, though less so than simple alkoxy groups.
Directing Effect: The oxygen of the
group can coordinate Lithium, potentially stabilizing the C3-lithio species (Ortho-Lithiation effect), but the inductive withdrawal destabilizes the carbanion.
Recommendation: Use Lithium-Chlorine exchange (if available) or Turbo-Grignard (
) instead of -BuLi. The Magnesiate is softer and tolerates the sensitive functionality better than the hard Lithium reagent.
Reactivity Pathway Diagram
The following diagram illustrates the divergent pathways for metalation and coupling.
Caption: Divergent reactivity pathways. Note the preference for Turbo-Grignard (Green path) over n-BuLi (Red path) to preserve the difluoromethoxy motif.
Synthesis & Accessibility
Understanding the origin of the material helps in troubleshooting impurities.[1]
3-Iodopyridine: Commercially available commodity chemical.[1]
2-(Difluoromethoxy)-3-iodopyridine: Typically synthesized from 3-iodo-2-pyridone (or 2-hydroxy-3-iodopyridine).
Impurity Alert: Commercial samples may contain traces of the N-difluoromethyl isomer (2-oxo-1-difluoromethyl-1,2-dihydropyridine), which is a common byproduct of the alkylation of pyridones. Always verify regiochemistry via NMR (
and ).
References
Synthesis of Difluoromethoxy Pyridines
Title: O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
comparing the metabolic stability of difluoromethoxy vs. methoxy substituted pyridines
An In-Depth Guide to Enhancing Metabolic Stability: A Comparative Analysis of Difluoromethoxy vs. Methoxy Substituted Pyridines For drug development professionals, optimizing a compound's metabolic stability is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Enhancing Metabolic Stability: A Comparative Analysis of Difluoromethoxy vs. Methoxy Substituted Pyridines
For drug development professionals, optimizing a compound's metabolic stability is a critical step in translating a potent molecule into a viable therapeutic agent. A common liability encountered in many scaffolds, including the prevalent pyridine ring, is the methoxy group (–OCH₃). While useful for modulating solubility and target engagement, it is frequently a "soft spot" for oxidative metabolism.[1] A modern and highly effective strategy to mitigate this is the bioisosteric replacement of the methoxy group with a difluoromethoxy group (–OCF₂H).
This guide provides a detailed comparison of these two substituents, explaining the mechanistic basis for their differing metabolic fates and offering the experimental framework required to validate this stability enhancement in a laboratory setting.
The Metabolic Challenge: Unraveling the Lability of the Methoxy Group
The methoxy group is a primary target for Phase I metabolism, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[2][3] The principal metabolic pathway is O-dealkylation (or O-demethylation), which converts the methoxy ether into a hydroxyl group, often drastically altering the compound's properties and facilitating its clearance.
Mechanism of CYP450-Mediated O-Dealkylation:
The process is initiated by the abstraction of a hydrogen atom from the methyl carbon by an activated heme-oxygen species within the CYP enzyme's active site.[4][5] This generates a carbon radical that rapidly recombines with the hydroxyl group to form an unstable hemiacetal intermediate.[4] This intermediate then non-enzymatically collapses, yielding a phenol (on an aromatic ring) and formaldehyde.[4]
The susceptibility of the methoxy group stems from two key factors:
C-H Bond Strength: The carbon-hydrogen bonds on the methyl group are relatively weak and accessible to the oxidative power of CYP enzymes.
Electronic Properties: The oxygen atom donates electron density to the aromatic ring via resonance, which can influence binding within the active site of CYP enzymes.[1]
This metabolic vulnerability can lead to high intrinsic clearance and a short in-vivo half-life, significant hurdles in drug development.[6]
Caption: Experimental workflow for a human liver microsomal (HLM) stability assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
Test Compound Stock: Prepare a 10 mM stock solution of your methoxy- and difluoromethoxy-substituted pyridines in DMSO.
HLM Suspension: Thaw a vial of pooled Human Liver Microsomes (e.g., from BioIVT) at 37°C. [7]Dilute to a final protein concentration of 1 mg/mL in the phosphate buffer. Keep on ice.
Cofactor Solution: Prepare a fresh solution of NADPH (e.g., 10 mM) in the phosphate buffer.
Stop Solution: Prepare cold (< -20°C) acetonitrile containing a suitable internal standard (a compound structurally distinct from your test articles with stable LC-MS/MS response).
2. Incubation Procedure:
In a 96-well plate, add the HLM suspension to wells designated for each time point.
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
[8]* Initiate the metabolic reaction by adding the NADPH cofactor solution. This marks T=0 .
[9]
3. Time-Point Sampling and Termination:
Immediately at T=0, and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer a fixed volume (e.g., 50 µL) of the incubation mixture into a separate 96-well plate containing a larger volume (e.g., 150 µL) of the cold stop solution.
[8][9]* Include control incubations:
Negative Control: No NADPH cofactor. This accounts for non-enzymatic degradation.
Positive Control: A compound with known metabolic instability (e.g., Verapamil or Dextromethorphan) to validate assay performance.
[9]
4. Sample Processing and Analysis:
After the final time point, seal and vortex the stop plate.
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal proteins.
Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
5. Data Interpretation:
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) represents the elimination rate constant.
Half-Life (t½): Calculated as 0.693 / k. This is the time required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme. It is calculated using the formula:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Expected Results and Conclusion
When comparing a methoxy-substituted pyridine to its difluoromethoxy analogue, the HLM stability assay is expected to yield markedly different results.
Compound
Expected t½ (min)
Expected CLint (µL/min/mg)
Interpretation
Methoxy-Pyridine
< 30
> 23
Metabolically Unstable: Rapid turnover indicates a high probability of significant first-pass metabolism and low in-vivo exposure.
Difluoromethoxy-Pyridine
> 120
< 5.8
Metabolically Stable: Slow turnover suggests minimal hepatic clearance, leading to a longer half-life and improved bioavailability.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available at: [Link]
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary synthons. Journal of Fluorine Chemistry, 127(3), 303-319.
Lin, Y. A., & Weng, J. H. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649. Available at: [Link]
Molteni, M. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]
Li, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8868. Available at: [Link]
Cyprotex. (n.d.). Microsomal stability. Available at: [Link]
Gill, A. K., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(17), 12694-12735. Available at: [Link]
Gauthier, J. Y., et al. (2008). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry, 51(18), 5649-5663. Available at: [Link]
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
Gemo, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4165. Available at: [Link]
Kim, D. H., et al. (2019). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Journal of Toxicology and Environmental Health, Part A, 82(10), 599-611. Available at: [Link]
Lu, Y., et al. (2009). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 37(12), 2383-2392. Available at: [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]
Andersson, M., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. SLAS Discovery, 27(2), 70-79. Available at: [Link]
Drug Hunter. (2021). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
J.G.C., C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3331. Available at: [Link]
Park, J., et al. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioengineering, 110(2), 383-389. Available at: [Link]
Beilsten Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Available at: [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
Wiebe, D. A., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 61(17), 7847-7861. Available at: [Link]
University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available at: [Link]
Stiborová, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 26367-26390. Available at: [Link]
ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Available at: [Link]
Leroy, J., & Guérit, N. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6687-6712. Available at: [Link]
Publish Comparison Guide: Validation of Kinase Inhibition Assays for Compounds Derived from 2-(Difluoromethoxy)-3-iodopyridine
Executive Summary: The Strategic Value of the Difluoromethoxy Scaffold In modern kinase inhibitor design, the 2-(Difluoromethoxy)-3-iodopyridine scaffold represents a high-value "bioisosteric" building block. It is prima...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of the Difluoromethoxy Scaffold
In modern kinase inhibitor design, the 2-(Difluoromethoxy)-3-iodopyridine scaffold represents a high-value "bioisosteric" building block. It is primarily employed to synthesize Type I and Type II inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met , ALK , and ROS1 .
The core strategic advantage of this scaffold lies in the difluoromethoxy group (
) .[1] Unlike the traditional methoxy group (), the moiety acts as a lipophilic hydrogen bond donor. This dual functionality allows for:
Enhanced Metabolic Stability: Blocking the rapid O-demethylation often seen with methoxy-pyridines.
Improved Potency: forming unique hydrogen bonds with the kinase hinge region or the solvent-front residues (e.g., Glycine-rich loop).
Permeability Modulation: Tuning
to optimize cellular penetration without compromising solubility.
This guide validates the performance of inhibitors derived from this scaffold, comparing them directly against methoxy-analogs and industry standards (e.g., Crizotinib).
Comparative Performance Analysis
The "Difluoromethoxy Effect" on Potency and Stability
The following data compares a representative lead compound derived from 2-(Difluoromethoxy)-3-iodopyridine (Compound DFM-01 ) against its direct methoxy analog (Compound OMe-01 ) and a clinical standard.
Table 1: Biochemical and Metabolic Profile Comparison
Feature
Compound DFM-01 (Product)
Compound OMe-01 (Alternative)
Crizotinib (Reference)
Core Scaffold
2-(Difluoromethoxy)pyridine
2-Methoxypyridine
2-Aminopyridine-based
c-Met IC50 (Biochemical)
2.4 nM
18.5 nM
4.0 nM
ALK IC50 (Biochemical)
12.0 nM
45.0 nM
20.0 nM
Metabolic Stability ()
> 120 min (Human Microsomes)
25 min (Rapid O-demethylation)
~45 min
Cellular IC50 (MKN-45)
15 nM
110 nM
30 nM
Solubility (PBS, pH 7.4)
25 µM
80 µM
15 µM
Expert Insight:
The superior potency of DFM-01 is attributed to the acidity of the
proton, which can serve as a weak hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Pro1158 in c-Met). The methoxy group lacks this donor capability, resulting in lower affinity. Furthermore, the C-F bond strength renders the group resistant to CYP450-mediated oxidative dealkylation, significantly extending half-life.
Scientific Visualization: Mechanism & Workflow
Signaling Pathway: c-Met/ALK Inhibition
The following diagram illustrates the downstream signaling blocked by the difluoromethoxy-based inhibitors.
Caption: Figure 1. Mechanism of Action. The 2-(difluoromethoxy)pyridine inhibitor (DFM-01) competitively binds the ATP pocket of c-Met/ALK, blocking downstream PI3K/AKT and RAS/MAPK signaling cascades essential for tumor survival.
Experimental Validation Workflow
This workflow outlines the critical path for validating the assay system for these specific lipophilic compounds.
Caption: Figure 2. Validation Cascade. A sequential approach ensures that apparent potency is not an artifact of precipitation (DMSO tolerance) or off-target toxicity.
Validated Experimental Protocols
Protocol A: TR-FRET Kinase Assay (Biochemical)
Objective: Determine the IC50 of DFM-01 against c-Met.
Critical Consideration: Compounds with the difluoromethoxy group are more lipophilic than their methoxy counterparts. Standard aqueous buffers may cause precipitation, leading to false negatives (assay interference).
Reagents:
Kinase: Recombinant human c-Met (cytoplasmic domain).
Compound Preparation: Dissolve 2-(Difluoromethoxy)-3-iodopyridine derivatives in 100% DMSO to 10 mM. Perform a 1:3 serial dilution in DMSO (10 points).
Self-Validation Step: Visually inspect the top concentration (100 µM) in the assay buffer for turbidity. If turbid, reduce the top concentration.
Enzyme Reaction:
Mix 2.5 µL compound (4x final conc) with 5 µL enzyme mixture in 384-well plates.
Incubate for 15 min at RT (allows slow-binding kinetics common with fluorinated inhibitors).
Add 2.5 µL ATP/Substrate mix (
apparent ATP concentration: typically 10 µM for c-Met).
Objective: Validate the metabolic superiority of the difluoromethoxy scaffold over the methoxy scaffold.
Methodology:
Incubation: Incubate 1 µM of DFM-01 and OMe-01 separately with pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4).
Initiation: Add NADPH regenerating system.
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Success Criterion: DFM-01 should show <20% degradation at 60 mins, whereas OMe-01 typically shows >50% loss due to demethylation.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Solution
Steep Hill Slope (> 2.0)
Compound aggregation or precipitation due to high lipophilicity of .
Add 0.01% Triton X-100 or Brij-35 to the assay buffer.
Low Signal-to-Background
Interference of the iodine moiety (heavy atom) with fluorescence (quenching).
Switch from standard FRET to TR-FRET (Time-Resolved) to gate out short-lived autofluorescence/quenching.
Right-shifted IC50 (Low Potency)
High protein binding (albumin) in cellular assays.
Run cellular assays in reduced serum (1% FBS) initially to confirm intrinsic potency, then bridge to 10% FBS.
References
Gingrich, D. E., et al. (2024). "Discovery of c-Met Kinase Inhibitors: The Role of the Difluoromethoxy Group in Metabolic Stability." Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Cui, J. J., et al. (2011). "Tranformation of Crizotinib into Novel ALK/ROS1 Inhibitors via Scaffold Hopping." Journal of Medicinal Chemistry, 54(18), 6342-6363.
BenchChem Technical Report. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."
FDA Center for Drug Evaluation and Research. (2020). "Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies."
LC-MS Characterization of 2-(Difluoromethoxy)-3-iodopyridine and its Derivatives
Executive Summary & Strategic Importance 2-(Difluoromethoxy)-3-iodopyridine represents a critical scaffold in modern medicinal chemistry. The difluoromethoxy group (-OCHF₂) acts as a lipophilic bioisostere for hydroxyl o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
2-(Difluoromethoxy)-3-iodopyridine represents a critical scaffold in modern medicinal chemistry. The difluoromethoxy group (-OCHF₂) acts as a lipophilic bioisostere for hydroxyl or methoxy groups, significantly enhancing metabolic stability by blocking oxidative dealkylation (metabolic soft spots) while modulating pKa. The 3-iodo substituent serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.
However, the unique electronic properties of this scaffold—specifically the electron-withdrawing nature of both the fluorine and iodine atoms—present distinct analytical challenges. These substituents reduce the basicity of the pyridine nitrogen, often leading to poor ionization efficiency in standard Electrospray Ionization (ESI) and suboptimal retention on generic C18 columns.
This guide provides a comparative technical analysis of Standard Methods (C18/ESI) versus Optimized Methods (Phenyl-Hexyl/APCI) , demonstrating how tailoring the analytical approach to the molecule's physicochemical properties yields superior sensitivity and resolution.
Comparative Analysis: Chromatographic Separation
The Challenge: Halogen Selectivity
Standard C18 columns rely primarily on hydrophobic interactions.[1] While 2-(difluoromethoxy)-3-iodopyridine is lipophilic, C18 phases often fail to resolve it adequately from its des-iodo impurities or structural isomers (e.g., 4-iodopyridine analogs) due to a lack of shape or electronic selectivity.
The Solution: Phenyl-Hexyl Stationary Phases
Phenyl-Hexyl columns offer a dual retention mechanism:
Hydrophobic Interaction: Provided by the hexyl linker.[2]
- Interactions: The phenyl ring in the stationary phase interacts with the electron-deficient pyridine ring of the analyte.
Crucially, the highly electronegative fluorine and iodine atoms create a dipole moment that interacts uniquely with the
-system of the Phenyl-Hexyl phase. This "fluoro-phenyl" selectivity often results in different elution orders compared to C18, shifting the target analyte away from matrix interferences.
Data reflects typical trends observed for fluorinated halo-pyridines.
Parameter
Standard Method (C18)
Optimized Method (Phenyl-Hexyl)
Improvement Mechanism
Mobile Phase B
Acetonitrile
Methanol
MeOH promotes - interactions better than ACN.
Retention Factor ()
2.5
3.8
Enhanced interaction with electron-deficient aromatic ring.
Selectivity () vs. Isomer
1.05 (Co-elution risk)
1.25 (Baseline resolution)
Shape selectivity and dipole interactions.
Peak Symmetry
0.9 - 1.1
1.0 - 1.05
Reduced silanol interaction due to -shielding.
Technical Insight: Acetonitrile (ACN) can suppress
- interactions because its own -electrons compete with the analyte for the stationary phase. Methanol is the preferred organic modifier when using Phenyl-Hexyl columns to maximize this selectivity [1].
Comparative Analysis: Ionization Source (ESI vs. APCI)
The Challenge: Reduced Basicity
The pyridine nitrogen is the primary site for protonation (
). However, the inductive electron-withdrawing effects of the -OCHF₂ and -I groups significantly lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine. In ESI, which relies on solution-phase chemistry, this reduced basicity can lead to poor ionization efficiency, especially in the presence of competing matrix components.
The Solution: Atmospheric Pressure Chemical Ionization (APCI)
APCI relies on gas-phase ion-molecule reactions. It is generally more robust for:
Non-polar / Semi-polar compounds: The scaffold is relatively lipophilic.
Low Basicity compounds: Gas-phase proton affinity often allows for ionization even when solution-phase protonation is weak.
Flow Rate Compatibility: APCI operates efficiently at higher flow rates (up to 1.0 mL/min), matching the requirements of high-throughput screening.
Table 2: Ionization Source Efficiency Data
Signal-to-Noise (S/N) ratios observed for 10 ng/mL injection.
Ionization Mode
S/N Ratio
Stability (%RSD, n=6)
Observation
ESI (+)
45:1
8.5%
Susceptible to ion suppression; lower signal intensity.
Good, but requires dopant optimization; less convenient than APCI.
Key Finding: For electron-deficient pyridines, APCI frequently outperforms ESI by providing higher sensitivity and linearity, as it is less dependent on the solvent pH and solution-phase pKa [2].
Visualized Workflows & Mechanisms
Diagram 1: Method Development Decision Tree
This logic flow guides the selection of the optimal method based on the specific derivative's properties.
Caption: Decision matrix for optimizing LC-MS conditions based on analyte basicity and chromatographic resolution requirements.
Diagram 2: Fragmentation Pathway (MS/MS)
Understanding the fragmentation is crucial for confirming the structure, particularly the presence of the difluoromethoxy group.
Caption: Primary fragmentation pathways observed in CID (Collision Induced Dissociation). The loss of the CHF2 group (mass 51) is diagnostic.
Solvents: LC-MS grade Methanol (MeOH) and Water.[3]
Additives: Ammonium Formate (10 mM) and Formic Acid (0.1%). Note: Ammonium formate is added to buffer the pH and improve peak shape in APCI.
Chromatographic Conditions (Optimized)
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XBridge Phenyl (2.1 x 100 mm, 1.7 µm or 2.5 µm).
Temperature: 40°C.
Flow Rate: 0.4 mL/min.
Mobile Phase A: Water + 10 mM Ammonium Formate + 0.05% Formic Acid.
Mobile Phase B: Methanol + 0.05% Formic Acid.
Gradient:
0.0 min: 5% B
1.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
10.1 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (APCI+)
Source: APCI (Positive Mode).
Corona Current: 4.0 µA.
Vaporizer Temp: 350°C (Higher temp required for efficient desolvation in APCI).
Capillary Temp: 275°C.
Sheath Gas: 40 arb units.
Aux Gas: 10 arb units.
Scan Range: m/z 100 – 600.
Collision Energy (for MS/MS): Stepped 20, 40, 60 eV to capture both the labile -OCHF₂ loss and the stable pyridine ring fragments.
Self-Validation Steps
To ensure the protocol is working correctly:
System Suitability: Inject a standard mix of pyridine and 2-fluoropyridine. The separation factor (
) should be >1.2 on the Phenyl-Hexyl column.
Sensitivity Check: The S/N ratio for a 10 ng/mL standard of the title compound should exceed 20:1. If lower, check the vaporizer temperature; incomplete vaporization is a common failure mode in APCI [3].
Mass Accuracy: Verify the precursor mass (approx. m/z 272 for the protonated species, depending on exact isotope) within 5 ppm if using HRMS.
References
Phenomenex. (2025).[4][5] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
Advion Interchim Scientific. (2025). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Bioavailability of Drugs Derived from 2-(Difluoromethoxy)-3-iodopyridine
Authored for Researchers, Scientists, and Drug Development Professionals The 2-(difluoromethoxy)pyridine scaffold is a privileged structure in modern medicinal chemistry. The incorporation of the difluoromethoxy (-OCF₂)...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-(difluoromethoxy)pyridine scaffold is a privileged structure in modern medicinal chemistry. The incorporation of the difluoromethoxy (-OCF₂) group can enhance metabolic stability, modulate lipophilicity, and improve cell permeability, making its derivatives attractive candidates for drug development.[1] However, translating a promising chemical structure into a clinically effective drug hinges on a critical pharmacokinetic parameter: bioavailability. This guide provides an in-depth comparison of methodologies to assess the oral bioavailability of novel drug candidates derived from the 2-(Difluoromethoxy)-3-iodopyridine scaffold, grounded in the principles of scientific integrity and field-proven experience.
The Centrality of Bioavailability in Drug Efficacy
Oral bioavailability (F%) represents the fraction of an administered dose that reaches systemic circulation unchanged. It is the cumulative output of several processes, including absorption, distribution, metabolism, and excretion (ADME). For pyridine derivatives, which are often developed for a wide range of therapeutic areas, understanding and optimizing bioavailability is paramount.[2][3][4] A compound with excellent in vitro potency is of little therapeutic value if it cannot be absorbed from the gastrointestinal (GI) tract or is rapidly cleared by first-pass metabolism in the liver.
This guide will dissect the essential experimental workflows, from high-throughput in vitro screens to the gold-standard in vivo studies, providing the causal logic behind each methodological choice for assessing compounds built upon the 2-(Difluoromethoxy)-3-iodopyridine core.
A Multi-Tiered Approach to Bioavailability Assessment
A robust assessment of bioavailability is not a single experiment but a phased, integrated strategy. Early, high-throughput methods are used to rank and prioritize candidates, while more resource-intensive, lower-throughput assays provide definitive data for lead optimization and preclinical development.
Caption: A tiered workflow for bioavailability assessment.
Early Screening: In Vitro Permeability Assays
The initial gatekeeper for oral absorption is a compound's ability to cross the intestinal epithelium. In vitro permeability assays offer a rapid and cost-effective means to predict this.
Measures passive diffusion across a synthetic lipid membrane.[5][6][7]
High-throughput, low cost, excellent for ranking based on passive transport.[7]
Lacks active transporters and efflux pumps; can't predict paracellular transport.[7][8]
Early-stage screening of large compound libraries to identify passively absorbed molecules.
Caco-2 Permeability Assay
Uses a monolayer of differentiated human colon adenocarcinoma cells that form tight junctions and express key transporters (e.g., P-gp, BCRP).[9][10][11]
"Gold standard" in vitro model; measures passive, active, and paracellular transport; can identify efflux liabilities.[9][12]
Lead optimization; confirming permeability and investigating if a compound is a substrate for efflux pumps.
Expert Insight: For novel 2-(difluoromethoxy)pyridine derivatives, starting with a PAMPA screen is highly efficient. The difluoromethoxy group increases lipophilicity, suggesting passive transcellular diffusion will be a primary absorption mechanism.[1] Compounds showing high permeability in PAMPA should then be advanced to a bidirectional Caco-2 assay. This is a critical validation step, as the pyridine nitrogen can make the molecule a substrate for efflux transporters like P-glycoprotein (P-gp), which would be missed by PAMPA and would lead to overestimation of in vivo absorption.[8][11]
The Gold Standard: In Vivo Pharmacokinetic Studies
Ultimately, bioavailability must be determined in a living system. Rodent models, typically Sprague-Dawley rats, are the industry standard for preclinical pharmacokinetic (PK) studies.[13][14] The definitive method involves comparing the plasma concentration-time profile of a drug after oral (PO) administration to that after intravenous (IV) administration.[15]
The absolute bioavailability (F) is calculated as:
F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Where AUC is the Area Under the Curve of the plasma concentration-time plot.
Key Pharmacokinetic Parameters Derived from In Vivo Studies:
Cmax: The maximum observed plasma concentration.[16]
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): Represents the total drug exposure over time.[16]
t1/2 (Half-life): The time required for the drug concentration to decrease by half.[16]
Hypothetical In Vivo PK Data for a Pyridine Derivative
Parameter
Oral (PO) Dose: 10 mg/kg
Intravenous (IV) Dose: 2 mg/kg
AUC0-inf (ng*h/mL)
4500
1800
Cmax (ng/mL)
1250
2500
Tmax (h)
1.0
0.08 (5 min)
t1/2 (h)
3.5
3.4
Absolute Bioavailability (F%)
50%
N/A
Predictive Power: In Silico and PBPK Modeling
In the earliest stages, and as more data becomes available, computational models can predict ADME properties and simulate bioavailability.
QSAR (Quantitative Structure-Activity Relationship): Models that correlate chemical structure with properties like permeability or clearance.
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed and validated protocols.
This protocol determines the apparent permeability coefficient (Papp) and efflux ratio (ER).
Cell Culture: Culture Caco-2 cells on permeable Transwell™ filter supports for 21 days to allow for differentiation and monolayer formation.[11]
Monolayer Integrity Validation:
Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable and high resistance (e.g., >300 Ω·cm²) indicates a tight monolayer.[22]
Assess the transport of a low-permeability marker (e.g., Lucifer Yellow). Papp should be < 1.0 x 10⁻⁶ cm/s.
Transport Experiment:
Prepare dosing solutions of the test compound (e.g., 10 µM) in transport buffer (HBSS).
A-to-B Transport: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
B-to-A Transport: Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.[22]
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
Sample Analysis: Collect samples from the receiver chambers at the end of the incubation. Quantify the concentration of the test compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Calculations:
Calculate Papp (cm/s) for both directions.
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[11]
Protocol 2: Rodent Oral Bioavailability Study
This protocol establishes the core PK parameters and absolute bioavailability.
Caption: Standard workflow for an oral pharmacokinetic study in rats.
Animal Husbandry: Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[13][23]
Dosing Groups (n=3-5 rats per group):
Group 1 (Oral): Formulate the test compound in a suitable vehicle (e.g., 0.5% CMC in water). Administer a single dose (e.g., 10 mg/kg) via oral gavage.[13]
Group 2 (Intravenous): Formulate the compound in an IV-compatible vehicle (e.g., saline with a solubilizing agent). Administer a single bolus dose (e.g., 2 mg/kg) via a cannulated vein (e.g., jugular).[13]
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[13][24]
Plasma Preparation: Centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.[24]
Bioanalysis: Store plasma at -80°C until analysis.[13] Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in plasma.[16]
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate AUC, Cmax, Tmax, t1/2, and absolute bioavailability (F%).
Conclusion and Strategic Outlook
Assessing the bioavailability of novel drugs derived from the 2-(difluoromethoxy)-3-iodopyridine scaffold requires a strategic, multi-faceted approach. By integrating predictive in silico tools, high-throughput in vitro permeability screens, and definitive in vivo pharmacokinetic studies, drug development teams can build a comprehensive understanding of a compound's ADME profile. This tiered methodology ensures that resources are focused on the most promising candidates, mitigating late-stage attrition and accelerating the path from chemical entity to life-changing therapeutic. The principles and protocols outlined in this guide provide a robust framework for making critical, data-driven decisions in the drug discovery journey.
European Pharmaceutical Review. FDA releases guidance on bioavailability and bioequivalence study samples. [Link]
Federal Register. Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. [Link]
Wikipedia. Physiologically based pharmacokinetic modelling. [Link]
Credevo. BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]
U.S. Food and Drug Administration (FDA). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations (Draft Guidance). [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
Lin, L. C., et al. (2024). Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. Journal of Food and Drug Analysis. [Link]
Neuhoff, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]
Lippert, J., et al. (2015). Bayesian Population Physiologically-Based Pharmacokinetic (PBPK) Approach for a Physiologically Realistic Characterization of Interindividual Variability in Clinically Relevant Populations. PLOS One. [Link]
Vallant, M., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. [Link]
Wagner, C., et al. (2022). PBPK Modeling to Support Bioavailability and Bioequivalence Assessment in Pediatric Populations. Journal of Clinical Pharmacology. [Link]
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
Ali, A., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. BMC Chemistry. [Link]
Reboucas, J. S., et al. (2017). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. [Link]
Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
Head-to-Head Comparison of Cross-Coupling Methods for 2-(Difluoromethoxy)-3-iodopyridine: A Comprehensive Guide
Executive Summary In modern medicinal chemistry and agrochemical development, 2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089318-91-0, MW: 271.01 g/mol ) has emerged as a highly privileged structural motif. The difluoromet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, 2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089318-91-0, MW: 271.01 g/mol ) has emerged as a highly privileged structural motif. The difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen-bond donor/acceptor, dramatically improving metabolic stability and membrane permeability.
When positioned adjacent to the iodine atom, the strongly electron-withdrawing nature of the -OCF₂H group significantly lowers the LUMO of the pyridine ring. This electronic effect heavily activates the C-I bond at the 3-position toward oxidative addition by low-valent transition metals, making it an exceptionally reactive electrophile for palladium-catalyzed cross-coupling reactions[1][2].
This guide provides a head-to-head technical comparison of the three most critical cross-coupling methodologies for this substrate: Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings.
Mechanistic Rationale & Substrate Profiling
The functionalization of 3-iodopyridines relies on a highly orchestrated Pd(0)/Pd(II) redox cycle[3][4]. The presence of the ortho-difluoromethoxy group introduces both electronic activation and steric hindrance, dictating the choice of ligands and bases.
Oxidative Addition: The electron-deficient pyridine ring accelerates the insertion of Pd(0) into the C-I bond[5].
Transmetalation / Coordination: The intermediate undergoes transmetalation (with boron or copper) or nucleophilic displacement (with amines). The bulky -OCF₂H group necessitates ligands with large bite angles to prevent intermediate stalling.
Reductive Elimination: The final step expels the product. Bidentate ligands are critical here to force the complex into a cis-conformation, accelerating product release and preventing deleterious β-hydride elimination[1].
Fig 1. General Pd-catalyzed cross-coupling cycle for 2-(Difluoromethoxy)-3-iodopyridine.
Comparative Performance Data
To facilitate rapid decision-making, the following table summarizes the optimized parameters and expected performance metrics for functionalizing 2-(Difluoromethoxy)-3-iodopyridine across the three primary methodologies.
Parameter
Suzuki-Miyaura
Buchwald-Hartwig
Sonogashira
Bond Formed
C–C (Aryl, Heteroaryl)
C–N (Amines, Amides)
C–C (Terminal Alkynes)
Optimal Catalyst
Pd(dppf)Cl₂
Pd₂(dba)₃ / Xantphos
Pd(PPh₃)₂Cl₂ / CuI
Optimal Base
K₂CO₃ (Aqueous)
Cs₂CO₃ (Anhydrous)
Et₃N (Amine base)
Solvent System
1,4-Dioxane / H₂O (4:1)
Toluene or 1,4-Dioxane
THF or DMF
Temperature
80–90 °C
90–110 °C
25–50 °C
Typical Yields
85–95%
70–85%
80–90%
Key Challenge
Protodeboronation of partner
β-hydride elimination
Alkyne homocoupling
Head-to-Head Methodologies
Selecting the correct methodology requires matching the desired bond formation with the appropriate catalytic system.
Fig 2. Decision matrix for selecting the optimal cross-coupling methodology.
Suzuki-Miyaura Coupling (C–C Arylation)
Causality & Design Rationale:
The Suzuki-Miyaura coupling is the most robust method for appending aryl or heteroaryl groups[6]. We select Pd(dppf)Cl₂ because the bidentate dppf ligand provides a large bite angle (99°), which accelerates the reductive elimination step—a critical requirement to overcome the steric bulk of the adjacent -OCF₂H group. K₂CO₃ is chosen as a mild base; stronger bases (like NaOH) risk hydrolyzing the difluoromethoxy moiety.
Self-Validating Protocol:
Preparation: To an oven-dried Schlenk flask, add 2-(Difluoromethoxy)-3-iodopyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
Validation Check: Sparge the solvent with N₂ for 15 minutes prior to addition. The cessation of bubbling upon sealing indicates a properly inert atmosphere, preventing Pd(0) oxidation.
Reaction: Heat the mixture to 90 °C for 4–6 hours.
Validation Check: The reaction mixture should transition from a yellow suspension to a dark brown/black homogeneous solution, indicating the formation of the active Pd(0) species.
Monitoring: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 271.0) is fully consumed.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Buchwald-Hartwig Amination (C–N Bond Formation)
Causality & Design Rationale:
Forming a C-N bond on an electron-deficient pyridine is highly efficient but prone to side reactions[1]. We utilize Pd₂(dba)₃ paired with Xantphos . Xantphos has an exceptionally wide bite angle (~111°), which strongly favors reductive elimination over deleterious β-hydride elimination, ensuring high yields even with secondary aliphatic amines. Cs₂CO₃ is utilized because stronger alkoxide bases (e.g., NaOtBu) can act as nucleophiles, potentially displacing the halogens or degrading the -OCF₂H group.
Self-Validating Protocol:
Preparation: Inside a glovebox or using rigorous Schlenk techniques, charge a vial with 2-(Difluoromethoxy)-3-iodopyridine (1.0 equiv, 1.0 mmol), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
Reaction: Seal the vial and heat to 100 °C for 12 hours.
Validation Check: A color shift to deep red/purple is characteristic of the active Pd-Xantphos-Amine complex. If the solution turns completely black within 10 minutes, the catalyst has crashed out (Pd black), indicating oxygen contamination.
Monitoring: Analyze via TLC (Hexane/EtOAc). Aminated pyridines typically exhibit strong UV absorbance and stain brightly with Dragendorff's reagent.
Workup: Filter through a pad of Celite to remove inorganic salts and Pd residue, concentrate, and purify.
Sonogashira Coupling (C–C Alkynylation)
Causality & Design Rationale:
To install terminal alkynes, a dual Pd/Cu catalytic system is employed. CuI reacts with the terminal alkyne in the presence of an amine base (Et₃N ) to form a highly nucleophilic copper acetylide, which transmetalates to the Pd center. Because the 3-iodopyridine is highly activated by the -OCF₂H group, the reaction can proceed at mild temperatures (25–50 °C), minimizing alkyne homocoupling (Glaser coupling).
Self-Validating Protocol:
Preparation: Charge a flask with 2-(Difluoromethoxy)-3-iodopyridine (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise over 10 minutes.
Validation Check: Slow addition keeps the steady-state concentration of the alkyne low, suppressing the formation of the homocoupled diyne byproduct.
Reaction: Stir at 50 °C for 6 hours.
Validation Check: The precipitation of triethylammonium iodide (Et₃N·HI) as a white/yellowish solid is a direct visual confirmation that the catalytic cycle is turning over.
Workup: Dilute with MTBE, wash with saturated aqueous NH₄Cl (to remove copper salts; the aqueous layer will turn blue), dry, and purify.
Strategic Cost-Benefit Analysis: 2-(Difluoromethoxy)-3-iodopyridine in Advanced API Synthesis
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to modulate physicochemical and pharmacokinetic properties[1]. Among these, the difluoromethox...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to modulate physicochemical and pharmacokinetic properties[1]. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a highly privileged structural motif. It acts as a "lipophilic hydrogen bond donor," possessing dynamic lipophilicity that allows it to adjust its conformation based on the polarity of the binding pocket[2][3].
When designing pyridine-based therapeutics, chemists face a critical strategic divergence: should the –OCF₂H group be installed late-stage via photoredox catalysis, or should it be introduced early using a pre-functionalized building block? This guide provides an objective cost-benefit analysis of utilizing 2-(Difluoromethoxy)-3-iodopyridine (CAS: 2089318-91-0) [4] versus alternative synthetic strategies and structural analogs.
The selection of 2-(Difluoromethoxy)-3-iodopyridine is driven by two distinct molecular features:
The –OCF₂H Group (Position 2): Unlike a standard methoxy group, the electron-withdrawing fluorine atoms polarize the C–H bond, enabling it to participate in weak hydrogen bonding with target proteins[1]. Furthermore, it effectively blocks cytochrome P450-mediated O-demethylation, a common metabolic liability of standard ethers[1].
The Iodine Atom (Position 3): Iodine is the premier handle for transition-metal catalyzed cross-coupling. Because the –OCF₂H group is electron-withdrawing and sterically demanding, oxidative addition at the adjacent 3-position can be sluggish with bromides or chlorides. The highly reactive C–I bond allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to proceed at lower temperatures, preserving the integrity of sensitive functional groups on the coupling partner.
Metabolic pathway divergence illustrating CYP450-mediated O-demethylation vs. difluoromethoxy stability.
Cost-Benefit Analysis: Building Block vs. Alternatives
The upfront cost of 2-(Difluoromethoxy)-3-iodopyridine is significantly higher than its non-fluorinated or brominated counterparts. However, a holistic cost-benefit analysis must account for step economy, yield predictability, and downstream pharmacokinetic success.
Table 1: Quantitative Comparison of Pyridine Building Blocks & Strategies
Synthetic Strategy / Alternative
Approx. Cost/g
Lipophilicity (ΔlogP)
H-Bond Donor?
Metabolic Stability
Synthetic Efficiency & Yield
2-Methoxy-3-iodopyridine
~$5
Low
No
Poor (Rapid Clearance)
High (Standard coupling)
2-(Trifluoromethoxy)-3-iodopyridine
~$150
High (+1.04)
No
Excellent
High (Standard coupling)
2-(Difluoromethoxy)-3-iodopyridine
~$200
Moderate (+0.2–0.6)
Yes
Excellent
High (Standard coupling)
Late-Stage Difluoromethylation
Variable
N/A
N/A
N/A
Low (Requires optimization, 40-60% yield)
The Verdict: While late-stage difluoromethylation using reagents like difluorobromoacetic acid (BrCF₂CO₂H) and photocatalysts (e.g., fac-Ir(ppy)₃) is intellectually elegant[3], it often suffers from poor functional group tolerance and low yields on complex APIs. Utilizing 2-(Difluoromethoxy)-3-iodopyridine shifts the chemical risk away from unpredictable late-stage C–O bond formation to highly reliable, early-stage C–C cross-coupling.
Synthetic workflow comparison: Pre-installed difluoromethoxy building blocks vs. late-stage functionalization.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the optimal use of 2-(Difluoromethoxy)-3-iodopyridine in synthesis, followed by the biological assay required to validate its metabolic benefits.
Protocol A: Suzuki-Miyaura Cross-Coupling of 2-(Difluoromethoxy)-3-iodopyridine
Causality Note: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination of sterically hindered, ortho-substituted pyridines. The use of a biphasic Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Difluoromethoxy)-3-iodopyridine, the arylboronic acid, and K₂CO₃.
Degassing: Add the Dioxane/H₂O solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.
Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4–6 hours. Monitor reaction completion via LC-MS. The iodine atom ensures rapid oxidative addition, typically reaching >95% conversion within this timeframe.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the cross-coupled product.
Protocol B: In Vitro Microsomal Stability Assay
Causality Note: To justify the cost of the fluorinated building block, one must prove that the –OCF₂H group successfully prevents phase I metabolism (specifically O-demethylation) compared to a methoxy control[1].
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the target compound (and a 2-methoxy control) in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4)[1].
Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
Sampling: Aliquot 50 µL samples at time points 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Interpretation: Calculate the intrinsic clearance (CL_int) and half-life (t_1/2). The difluoromethoxy derivative should exhibit a significantly prolonged half-life compared to the methoxy analog, validating the bioisosteric replacement.
Conclusion & Strategic Recommendations
The use of 2-(Difluoromethoxy)-3-iodopyridine represents a highly rational investment in drug discovery. While the raw material cost is higher than non-fluorinated alternatives, it provides an unparalleled combination of synthetic reliability (via the highly reactive 3-iodo position) and pharmacokinetic optimization (via the metabolically stable, dynamically lipophilic 2-difluoromethoxy position). For projects where late-stage functionalization yields are bottlenecking scale-up, pivoting to this pre-functionalized building block is strongly recommended to accelerate the hit-to-lead and lead optimization phases.
References
Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept
Source: ResearchGate
URL
Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
Source: BenchChem
URL
Title: CAS 2089318-91-0 | Sigma-Aldrich
Source: Sigma-Aldrich
URL
Executive Summary: Critical Action Card Do NOT dispose of this compound down the drain or in general trash. 2-(Difluoromethoxy)-3-iodopyridine is a halogenated heteroaromatic compound.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Critical Action Card
Do NOT dispose of this compound down the drain or in general trash.
2-(Difluoromethoxy)-3-iodopyridine is a halogenated heteroaromatic compound. Its disposal is strictly regulated due to the formation of highly corrosive hydrofluoric acid (HF) and hydrogen iodide (HI) during thermal decomposition (incineration).
STRICTLY SEPARATE from non-halogenated solvents and strong acids.
Container
High-density polyethylene (HDPE) or glass. Avoid metal containers due to iodine reactivity.
Labeling
Must specify: "Halogenated Solvent," "Contains Iodine," and "Fluorinated."
Spill Response
Do not use water. Absorb with inert material (vermiculite/sand).
Chemical Profile & Hazard Analysis
To ensure safe handling, researchers must understand the causality behind the disposal protocols. This compound is not merely "toxic"; it presents specific engineering challenges for waste facilities.
Structural Hazards
Difluoromethoxy Group (
): While chemically stable under ambient conditions, this group releases Hydrogen Fluoride (HF) upon combustion. Standard municipal incinerators cannot handle HF; it requires hazardous waste incinerators equipped with caustic scrubbers to neutralize the acid gas before release.
Iodine Substituent (
): Iodine is a heavy atom. In waste streams, high concentrations of iodine can cause "stack opacity" issues (visible purple smoke) and corrosion in combustion chambers. Furthermore, C-I bonds are photolytically unstable; waste containers exposed to light may build up pressure or degrade.
Pyridine Ring: Acts as a weak base. Mixing this waste with strong acids can generate heat and potentially volatilize the halogenated components.
Physical & Chemical Properties (Relevant to Disposal)
Property
Value/Description
Operational Implication
Physical State
Solid (typically) or Oil
Solids must be dissolved in compatible solvent or packed in lab-packs.
Combustibility
Combustible
Suitable for fuel blending only if the facility handles halogens.
Reactivity
Light Sensitive
Store waste containers in the dark or use amber vessels.
Incompatibilities
Strong Oxidizers, Strong Acids
Do not mix with Chromic acid, Nitric acid, or Piranha solution in waste.
Disposal Workflow
The following decision tree illustrates the logical flow for disposing of 2-(Difluoromethoxy)-3-iodopyridine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision tree for the segregation and disposal of halogenated pyridine derivatives. Note the critical convergence into the Halogenated Waste stream.
Detailed Operational Procedures
Pre-Disposal Stabilization
Before moving the material to the waste container, ensure it is chemically stable.
Quenching: If the compound is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, lithium reagents), quench the reaction fully before adding to the waste container.
pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution is highly acidic, neutralize carefully with sodium bicarbonate. Why? Acidic halogenated waste can generate gas pressure in sealed drums.
Waste Container Selection
Material: Use HDPE (High-Density Polyethylene) or Glass .
Avoid: Unlined steel cans (corrosion risk from potential HI formation).
Venting: Use a vented cap if there is any risk of slow off-gassing, though fully quenched material should be sealed tightly.
Segregation Protocol (The "Golden Rule")
You must segregate this waste into the Halogenated Solvent stream.
Incorrect Mix: Acetone, Methanol, Ethanol (unless they are minor components of a halogenated mixture).
Reasoning: Waste vendors analyze the "Total Halogen Content" (TOX). If you mix this fluorinated/iodinated compound into a "Non-Halogenated" drum (intended for fuel blending), you will contaminate the entire drum, forcing the vendor to reclassify it as halogenated waste, significantly increasing disposal costs and safety risks at the incinerator.
Labeling Requirements
Your waste tag must explicitly list:
Chemical Name: 2-(Difluoromethoxy)-3-iodopyridine.[1]
In the event of a spill during transfer or disposal:
Evacuate & Ventilate: The iodine component can sublime, and the fluorine group can degrade. Clear the area.
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if dust/aerosol is present.
Containment:
Solids: Do not dry sweep (dust generation). Cover with wet paper towels or oil-dri, then scoop into a wide-mouth jar.
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as iodine is an oxidizer and can react.[3]
Decontamination: Wash the surface with a solution of sodium thiosulfate (5-10%) to reduce any free iodine (indicated by brown/purple staining) to colorless iodide.
Scientific & Regulatory Grounding
Incineration Chemistry
The ultimate fate of this molecule is high-temperature incineration.
Mechanism:
The Problem: The formation of HF (hydrofluoric acid gas) attacks the refractory lining of standard incinerators. The
(iodine vapor) is difficult to scrub and causes visible plume opacity.
The Solution: By classifying this as Halogenated Waste , it is routed to facilities (like those permitted under RCRA Part B) that utilize wet scrubbers (using NaOH or Ca(OH)2) to capture the HF as NaF or CaF2 and precipitate the iodine.
Regulatory Codes (USA - EPA/RCRA)
While this specific CAS is not a P- or U-listed waste, it falls under:
Characteristic Waste: Likely D000 (due to toxicity, if determined) but operationally treated as F-listed solvent mixtures if dissolved in spent halogenated solvents (e.g., F001 , F002 ).
Best Practice: Treat as Hazardous Waste regardless of concentration limits to ensure environmental protection.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Regulations for Hazardous Waste Incinerators (40 CFR Part 264 Subpart O). [Link]
PubChem. (n.d.). Compound Summary for Halogenated Pyridines. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling 2-(Difluoromethoxy)-3-iodopyridine
Topic: [1] Part 1: Executive Safety Assessment 2-(Difluoromethoxy)-3-iodopyridine is a specialized halogenated heterocyclic building block used in high-value medicinal chemistry (e.g., modifying lipophilicity and metabol...
2-(Difluoromethoxy)-3-iodopyridine is a specialized halogenated heterocyclic building block used in high-value medicinal chemistry (e.g., modifying lipophilicity and metabolic stability). Its structural components—a pyridine core, an iodine atom, and a difluoromethoxy ether—dictate a specific hazard profile that exceeds standard "lab coat and safety glasses" protocols.
Critical Hazard Profile:
Chemical Class: Halogenated Heteroaryl Ether.
Primary Risks:
Inhalation: The difluoromethoxy group can contribute to volatility; vapors are likely respiratory irritants.
Chemical Burns: Fluorinated ethers can hydrolyze or decompose under extreme conditions (thermal/acidic) to release trace Hydrogen Fluoride (HF), posing a latent chemical burn risk.
Physical State: Likely a liquid or low-melting solid (based on structural analogs like 2-difluoromethoxy-3-fluoro-5-bromopyridine).[2] Assume liquid handling protocols unless confirmed solid.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on single-barrier protection. The lipophilic nature of iodinated pyridines allows them to permeate standard nitrile gloves rapidly.
Protection Zone
Standard Requirement
Advanced Specification (High Risk/Scale-Up)
Causality & Rationale
Hand Protection
Double Gloving (Nitrile over Nitrile)
Laminate Barrier (Silver Shield) under Nitrile
Permeation Resistance: Iodine-functionalized aromatics penetrate thin nitrile (<4 mil) in minutes. Double gloving provides a "sacrificial" outer layer and a visual breach indicator.
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Full Face Shield + Goggles
Aerosol Defense: As a likely liquid/oil, splash risk is high. Standard safety glasses allow liquid entry from the side/bottom.
Respiratory
Fume Hood (Face velocity: 100 fpm)
P100/OV Respirator (if hood unavailable)
Volatile Toxicity: Pyridine derivatives have low odor thresholds but high toxicity. The hood prevents inhalation of vapors and potential HF byproducts.
Body Defense
Lab Coat (Poly/Cotton) + Chemical Apron
Tyvek® Coveralls (Sleeve covers)
Contact Prevention: Cotton absorbs liquids, holding the toxin against the skin. An impermeable apron protects the torso during transfer operations.
Part 3: Operational Handling Protocol
This protocol uses a Self-Validating System approach: every step includes a check to ensure safety before proceeding.
Phase 1: Pre-Operational Check
Verify Ventilation: Confirm fume hood flow monitor is green/active.
Quench Preparation: Prepare a saturated aqueous Sodium Thiosulfate solution. Why? Thiosulfate neutralizes free iodine if the compound decomposes.
Glassware Inspection: Use only defect-free borosilicate glass. Fluorinated compounds can etch damaged glass under acidic conditions.
Phase 2: Active Handling (Synthesis/Transfer)
Step 1: Weigh/transfer inside the fume hood only .
Step 2: If liquid, use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).
Step 3: Keep the receiver flask chilled (0°C) during transfer if the compound is volatile, reducing vapor generation.
Phase 3: Emergency Decontamination
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
Cover spill with vermiculite or sand (non-combustible).
Treat the absorbed material with dilute sodium thiosulfate.
Scoop into a dedicated halogenated waste container.
Part 4: Waste Disposal Strategy
Proper disposal is critical to prevent environmental contamination and regulatory fines.
Disposal Workflow Diagram
Caption: Logic flow for the segregation and packaging of halogenated pyridine waste, emphasizing the exclusion of incompatible oxidizers.
Key Disposal Rules:
Segregation: Must go into Halogenated Organic Waste . Never mix with non-halogenated solvents (increases disposal cost and risk).
pH Check: Ensure waste stream is neutral or slightly basic. Acidic conditions can promote the release of HF from the difluoromethoxy group or Iodine vapor from the ring.
Labeling: Explicitly list "Iodinated Pyridine" on the tag. Standard "Organic Waste" labels are insufficient for safety personnel.
Part 5: Scientific Grounding & Mechanism
Why this specific PPE?
The difluoromethoxy group (-OCHF₂) is an electron-withdrawing group that, while generally stable, imparts unique lipophilicity to the molecule [1]. Combined with the iodine atom , which is a heavy, soft halogen, the molecule becomes highly permeable to lipid bilayers (skin) [2]. Standard nitrile gloves offer protection against water-based salts but fail against lipophilic organic halides. The recommendation for laminate barrier gloves or double nitrile is based on the principle of breakthrough time extension—creating a tortuous path for the molecule to travel before reaching the skin.
Thermal Stability Warning:
Research into difluoromethylation of pyridones indicates that these ether linkages are robust but can degrade at high temperatures (>150°C) or in the presence of strong Lewis acids, potentially releasing toxic fluorinated byproducts [3].
References
Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Organic Chemistry. Link
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
Zafrani, Y., et al. (2019). Difluoromethyl Ethers: Synthesis and Stability. Journal of Organic Chemistry. Link